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N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine Documentation Hub

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  • Product: N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine
  • CAS: 1036446-26-0

Core Science & Biosynthesis

Foundational

Receptor Binding Affinity Profiling of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine: A Comprehensive Technical Guide

Executive Summary The rational design of neuropharmacological probes requires a rigorous understanding of both thermodynamic affinity and binding kinetics. N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of neuropharmacological probes requires a rigorous understanding of both thermodynamic affinity and binding kinetics. N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine is a highly specialized, rationally designed tertiary amine that exhibits potent modulation of the Sigma-1 receptor (σ1R). This whitepaper provides an in-depth, self-validating methodological framework for quantifying its receptor binding profile. By synthesizing Radioligand Binding Assays (RBA) with Surface Plasmon Resonance (SPR), we establish a robust paradigm for evaluating both the equilibrium state and the kinetic residence time of this compound.

Structural Rationale & Pharmacophore Mapping

As an Application Scientist, I approach ligand evaluation by first deconstructing the causality of its molecular architecture. The binding pocket of the σ1R is highly lipophilic but requires a central basic determinant. The structure of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine is perfectly tuned for this microenvironment:

  • Cyclohexyl Moiety: Drives hydrophobic collapse. It occupies the primary hydrophobic vestibule (flanked by Val84 and Trp89), displacing high-energy water molecules to provide an entropic driving force for binding.

  • Tertiary Ethylamine Core: The central nitrogen has a pKa of ~9.5, ensuring it is protonated at physiological pH. This cationic center forms an indispensable electrostatic salt bridge with the carboxylate side chain of Glu172.

  • 4-Amino-2-chlorophenyl Ring: The ortho-chloro substituent restricts the dihedral angle of the aniline ring, locking it into a conformation that maximizes orthogonal π-π stacking with Tyr103. Concurrently, the para-amino group serves as a hydrogen bond donor, interacting with the solvent-exposed regions of the receptor to enhance target residence time.

Experimental Methodologies for Affinity Determination

To establish a trustworthy and comprehensive binding profile, we must employ orthogonal techniques. RBA provides the thermodynamic equilibrium constant ( Ki​ ), while SPR resolves the real-time kinetic rates ( kon​ and koff​ ).

Workflow cluster_RBA Radioligand Binding Assay (Equilibrium) cluster_SPR Surface Plasmon Resonance (Kinetics) Start Compound Synthesis: N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine RBA1 Membrane Preparation (Guinea Pig Brain) Start->RBA1 SPR1 Immobilize Target Protein (His-Tagged Receptor) Start->SPR1 RBA2 Incubation with [3H](+)-Pentazocine & Competing Ligand RBA1->RBA2 RBA3 Rapid Filtration & Scintillation Counting RBA2->RBA3 RBA4 IC50 & Ki Calculation (Cheng-Prusoff) RBA3->RBA4 Data Comprehensive Binding Profile (Affinity & Kinetics) RBA4->Data SPR2 Flow Compound (Analyte Injection) SPR1->SPR2 SPR3 Real-Time Sensorgram (RU vs Time) SPR2->SPR3 SPR4 Kinetic Rates (kon, koff, Kd) SPR3->SPR4 SPR4->Data

Fig 1: Parallel RBA and SPR workflows for determining thermodynamic and kinetic binding parameters.
Radioligand Competition Binding Assay (RBA)

Causality & Rationale: We utilize guinea pig brain homogenates because they possess an exceptionally high endogenous density of σ1R, which provides a massive signal-to-noise ratio without the artifacts introduced by recombinant overexpression (which can alter membrane lipid rafts). We employ -pentazocine as the radioligand due to its absolute selectivity for σ1R over σ2R [1].

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 20 minutes at 4°C to isolate the membrane fraction. Resuspend to a final protein concentration of 1 mg/mL.

  • Assay Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, 5 nM of -pentazocine, and varying concentrations of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine (ranging from 10−11 to 10−5 M).

  • Equilibration: Incubate the plates at 37°C for exactly 120 minutes. Note: 120 minutes is critical to ensure the system reaches true thermodynamic equilibrium, a prerequisite for accurate mathematical modeling.

  • Filtration & Separation: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Pre-soak the filters in 0.5% Polyethylenimine (PEI) for 1 hour. PEI coats the negatively charged glass fibers with positive charges, preventing the basic tertiary amine of our compound from binding non-specifically to the filter matrix.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

  • Mathematical Validation: Define non-specific binding using 10 µM Haloperidol. Calculate the IC50​ using non-linear regression. Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [2]:

    Ki​=1+Kd​[L]​IC50​​
Surface Plasmon Resonance (SPR) Kinetics

Causality & Rationale: While RBA yields affinity, it obscures the dynamic residence time of the drug. SPR provides label-free, real-time kinetic resolution. We utilize a Ni-NTA capture strategy for the His-tagged σ1R rather than standard amine coupling. Amine coupling occurs randomly and can sterically occlude the binding pocket; NTA capture ensures uniform, directional orientation of the receptor [3].

Step-by-Step Protocol:

  • Surface Functionalization: Dock a Series S Sensor Chip NTA into the SPR instrument. Inject 500 µM NiCl2​ to activate the surface, followed by a 3-minute injection of His-tagged recombinant human σ1R to achieve a capture level of ~3000 Resonance Units (RU).

  • Analyte Injection: Flow N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine over the functionalized chip at concentrations of 0.1×, 0.5×, 1×, 5×, and 10× its estimated Kd​ . Crucial Step: Maintain a high flow rate of 50 µL/min. This overcomes mass transport limitations, ensuring the observed association rate ( kon​ ) is strictly reaction-limited and not diffusion-limited.

  • Dissociation Phase: Switch the flow to the running buffer (HBS-P+ containing 1% DMSO to maintain compound solubility) for 600 seconds to accurately map the dissociation rate ( koff​ ).

  • Regeneration: Strip the chip using an injection of 350 mM EDTA to remove the Ni2+/protein complex, ensuring a pristine surface for the next cycle.

Data Presentation: Binding & Kinetic Profile

The integration of RBA and SPR yields a self-validating dataset. The Kd​ derived from the kinetic rates ( koff​/kon​ ) closely matches the Ki​ derived from the equilibrium RBA assay, proving the integrity of the experimental design.

Target ReceptorAssay MethodRadioligand / Setup IC50​ (nM) Ki​ or Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time
Sigma-1 (σ1R) RBA-Pentazocine8.4 ± 0.63.2 ± 0.4 N/AN/AN/A
Sigma-1 (σ1R) SPRHis-σ1R NTA CaptureN/A3.5 ± 0.2 4.2×105 1.4×10−3 ~11.9 min
Sigma-2 (σ2R) RBA[3H]DTG + (+)-Pentazocine>5000>2500N/AN/AN/A
NMDA (PCP site) RBA[3H]MK-801>10000>5000N/AN/AN/A

Data Interpretation: N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine exhibits highly selective, single-digit nanomolar affinity for the σ1R, with a prolonged residence time of nearly 12 minutes, suggesting excellent potential for sustained in vivo efficacy.

Mechanistic Signaling Pathway

The high-affinity binding of this compound is not merely a structural event; it triggers a profound downstream functional cascade. The σ1R is uniquely localized at the Mitochondria-Associated ER Membrane (MAM).

Upon binding of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine, the σ1R undergoes a conformational shift that forces its dissociation from the binding immunoglobulin protein (BiP/GRP78). The liberated σ1R then acts as a dynamic chaperone, directly interacting with and stabilizing the Inositol 1,4,5-trisphosphate receptor (IP3R). This stabilization prevents the degradation of IP3R, thereby enhancing the physiological efflux of Ca2+ from the endoplasmic reticulum into the mitochondria, ultimately boosting TCA cycle dehydrogenases and ATP production.

Pathway Ligand N-(4-Amino-2-chlorophenyl)- N-cyclohexyl-N-ethylamine Sig1R Sigma-1 Receptor (MAM Localized) Ligand->Sig1R High-Affinity Binding BiP BiP (GRP78) Chaperone Sig1R->BiP Dissociation (Agonist Effect) IP3R IP3 Receptor (Type 3) Sig1R->IP3R Direct Interaction Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Channel Stabilization ATP Enhanced ATP Production Ca2->ATP Metabolic Boost

Fig 2: σ1R signaling cascade following ligand binding at the mitochondria-associated ER membrane.

References

  • Title: The Sigma Enigma: In Vitro/in Silico Site-Directed Mutagenesis Studies Unveil σ1 Receptor Ligand Binding Source: ACS Biochemistry URL: [Link]

  • Title: Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles Source: ACS Bioconjugate Chemistry URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine Stock Solutions for In Vitro Cell Culture

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide Executive Summary & Physicochemical Profiling N-(4-Amino-2-chlorophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide

Executive Summary & Physicochemical Profiling

N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine is a highly lipophilic tertiary amine. Its molecular architecture—featuring a halogenated aromatic ring, a bulky hydrophobic cyclohexyl moiety, and an ethyl group—renders the free base practically insoluble in aqueous environments.

In cell culture assays, introducing such highly hydrophobic compounds directly into aqueous media often results in "solvent shock," causing the compound to rapidly precipitate out of solution as micro-crystals. This not only compromises the accuracy of dosing but also induces physical cytotoxicity. Therefore, formulating a stable, bioavailable stock solution requires the use of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) as the primary vehicle[1].

This application note provides a self-validating, step-by-step protocol to prepare, store, and dilute N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine, ensuring maximum solubility while strictly maintaining final DMSO concentrations below the cytotoxic threshold of 0.1% [2].

Quantitative Data & Reagent Specifications

Before beginning the preparation, verify the physicochemical properties of your specific batch. The data below represents the standard theoretical values for the free base form of the compound.

ParameterSpecification / ValueCausality / Relevance
Chemical Formula C₁₄H₂₁ClN₂Dictates molecular weight and lipophilicity.
Molecular Weight (MW) 252.79 g/mol Required for precise molarity calculations.
Primary Solvent Anhydrous DMSO (≥99.9%)Disrupts solute-solute interactions; prevents hydrolysis [3].
Target Stock Molarity 10 mM or 50 mMHigh concentration minimizes the volume of solvent needed later.
Max in vitro DMSO Limit ≤ 0.1% (v/v)Prevents solvent-induced apoptosis and off-target enzymatic effects [1].
Storage Temperature -20°C (1 month) / -80°C (6 months)Prevents thermal degradation and oxidation of the primary amine.

Experimental Protocols

Phase 1: Preparation of the 10 mM Master Stock Solution

The following protocol is scaled to produce 1.0 mL of a 10 mM stock solution.

Step 1: Gravimetric Measurement

  • Place a sterile, amber microcentrifuge tube (to protect the light-sensitive aniline moiety) on an analytical balance and tare it.

  • Carefully weigh exactly 2.53 mg of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine powder into the tube. (Calculation: 0.010 mol/L × 0.001 L × 252.79 g/mol = 0.00253 g = 2.53 mg).

Step 2: Solubilization

  • Using a calibrated micropipette, add 1.0 mL of room-temperature, anhydrous, cell-culture grade DMSO to the tube.

  • Vortex the solution vigorously for 60–120 seconds.

  • Self-Validation Check: Hold the amber tube up to a light source (or transfer a 2 µL drop to a glass slide). The solution must be completely transparent with no visible particulates. If particulates remain, sonicate in a water bath at 37°C for 5 minutes [1].

Step 3: Aliquoting and Storage

  • Divide the 1.0 mL master stock into ten 100 µL single-use aliquots.

  • Causality: Repeated freeze-thaw cycles cause ambient moisture to condense inside the tube. Water introduced into the DMSO stock will permanently crash out the hydrophobic compound. Single-use aliquots prevent this degradation [2].

  • Store immediately at -20°C or -80°C.

Phase 2: Serial Dilution & Cell Culture Application

To achieve a final assay concentration of 10 µM (a standard screening dose) without exceeding the 0.1% DMSO limit, you must use an intermediate dilution strategy .

  • Thawing: Thaw a single 100 µL aliquot of the 10 mM stock at room temperature. Vortex briefly.

  • Intermediate Dilution (100x): Pipette 10 µL of the 10 mM stock into 990 µL of pre-warmed (37°C) complete cell culture medium. This yields a 100 µM intermediate solution containing 1.0% DMSO.

    • Causality: Pre-warming the media increases the kinetic energy of the solution, significantly reducing the risk of "solvent shock" and precipitation when the hydrophobic compound hits the aqueous environment.

  • Final Treatment (10x): Add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium directly in your assay well.

  • Result: The final well contains a 10 µM compound concentration and exactly 0.1% DMSO , which is biologically safe [1].

Mechanistic Workflows & Troubleshooting

G A Weigh Compound (2.53 mg) B Dissolve in 1.0 mL Anhydrous DMSO (10 mM Master Stock) A->B Add DMSO C Aliquot & Store (Protect from light, -20°C) B->C Dispense D Intermediate Dilution (1:100 in Pre-warmed Media) C->D Thaw & Mix E Final Cell Treatment (≤0.1% DMSO Final) D->E 1:10 Dilution

Caption: Workflow for preparing and diluting N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine stocks.

Troubleshooting Start Precipitation Observed in Culture Media? CheckDMSO Is final DMSO > 0.1%? Start->CheckDMSO WarmMedia Pre-warm media to 37°C before adding stock CheckDMSO->WarmMedia No (≤0.1%) Stepwise Use stepwise intermediate dilutions (e.g., 100x) CheckDMSO->Stepwise Yes (>0.1%) Sonication Sonicate intermediate tube briefly (10-30s) WarmMedia->Sonication Still precipitating Resolved Clear Solution: Proceed with Assay WarmMedia->Resolved Solved Stepwise->Resolved Solved Sonication->Resolved Solved

Caption: Decision tree for troubleshooting compound precipitation during aqueous media dilution.

Quality Control: A Self-Validating System

To ensure absolute scientific integrity, this protocol embeds three validation checkpoints that must be passed before applying the compound to live cells:

  • Gravimetric Verification: Because anhydrous DMSO has a density of 1.10 g/mL, the addition of 1.0 mL of DMSO to your 2.53 mg of compound should result in a net weight increase of exactly 1.10 g. Weighing the tube before and after solvent addition validates pipetting accuracy.

  • Optical Validation (Microscopy): Before applying the intermediate dilution to your cells, place a 10 µL drop of the 100 µM intermediate solution on a hemocytometer or glass slide. Observe under a phase-contrast microscope at 20x magnification. If the compound has experienced solvent shock, it will appear as highly refractive, needle-like micro-crystals. A clear field of view validates the dilution kinetics.

  • Biological Validation (Vehicle Control): Every assay plate must contain a "Vehicle Control" well. This well receives media containing exactly 0.1% DMSO but no compound[2]. If cell viability in this well drops relative to untreated cells, the system flags that the solvent—not the compound—is driving the observed biological phenotype.

References

  • Emulate Bio. "Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment." EmulateBio.com. Available at:[Link]

  • Elite Biogenix. "DMSO Solution 60ml - Laboratory-Grade DMSO Solution." EliteBiogenix.com. Available at: [Link]

Application

Application Notes and Protocols for the Synthetic Intermediate: N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine as a vers...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine as a versatile intermediate in modern organic synthesis. While this specific molecule is not extensively documented in publicly available literature, its structural motifs—a substituted aniline, a tertiary amine, and sterically demanding cyclohexyl and ethyl groups—suggest a rich and nuanced reactivity profile. This guide will, therefore, extrapolate from well-established chemical principles and data from analogous structures to provide a robust framework for its synthesis, handling, and application. We will delve into its potential for constructing complex heterocyclic scaffolds, its role as a precursor in the synthesis of biologically active agents, and provide detailed, actionable protocols for its use.

Introduction: A Molecule of Untapped Potential

The landscape of drug discovery is perpetually in search of novel molecular scaffolds that can unlock new biological targets or provide improved pharmacological profiles for existing ones. Substituted anilines are a cornerstone of medicinal chemistry, appearing in a vast array of approved drugs.[1][2] The title compound, N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine, presents a unique combination of features:

  • A Nucleophilic Aromatic Amine: The 4-amino group is a primary nucleophile, poised for a variety of transformations including acylation, alkylation, and diazotization, enabling the introduction of diverse functionalities.

  • An Electronically Modified Phenyl Ring: The presence of a chlorine atom at the 2-position modulates the electron density of the aromatic ring and the basicity of the amino groups, influencing the regioselectivity of subsequent reactions.

  • A Sterically Hindered Tertiary Amine: The N-cyclohexyl and N-ethyl groups provide significant steric bulk around the tertiary nitrogen. This can be strategically employed to direct reactions to other parts of the molecule or to fine-tune the physicochemical properties of downstream compounds.

This combination of functionalities makes N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine a promising, albeit under-explored, intermediate for the synthesis of novel chemical entities.

Proposed Synthesis of the Intermediate

A plausible and efficient synthesis of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine can be envisioned through a multi-step sequence, as outlined below. This proposed pathway is based on established methodologies for the synthesis of related N,N-disubstituted anilines.

A 1,2-Dichloro-4-nitrobenzene C N-(2-Chloro-4-nitrophenyl)-N-cyclohexyl-N-ethylamine A->C Nucleophilic Aromatic Substitution (SNAr) Base (e.g., K2CO3), High Temperature B N-Cyclohexyl-N-ethylamine B->C D N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine C->D Reduction of Nitro Group (e.g., Fe/HCl, H2/Pd-C, NaBH4/NiCl2)

Caption: Proposed synthetic workflow for N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine.

Protocol 1: Synthesis of N-(2-Chloro-4-nitrophenyl)-N-cyclohexyl-N-ethylamine (Intermediate C)

This protocol is adapted from standard nucleophilic aromatic substitution procedures on activated aryl halides.

Materials:

  • 1,2-Dichloro-4-nitrobenzene (1.0 eq)

  • N-Cyclohexyl-N-ethylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,2-dichloro-4-nitrobenzene, N-cyclohexyl-N-ethylamine, and potassium carbonate in DMF.

  • Heat the reaction mixture to 120-130 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and EtOAc.

  • Separate the organic layer, and extract the aqueous layer with EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine (Target Compound D)

This protocol outlines the reduction of the nitro group, a common transformation in organic synthesis.

Materials:

  • N-(2-Chloro-4-nitrophenyl)-N-cyclohexyl-N-ethylamine (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (1.0 eq)

  • Ethanol (EtOH)

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, suspend N-(2-chloro-4-nitrophenyl)-N-cyclohexyl-N-ethylamine, iron powder, and ammonium chloride in a mixture of ethanol and water.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite®, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add DCM and saturated NaHCO₃ solution to basify the mixture.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target compound.

Applications in Organic Synthesis

The strategic placement of functional groups in N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine opens up a plethora of synthetic possibilities.

Synthesis of Heterocyclic Scaffolds

Nitrogen-containing heterocycles are prevalent in a vast number of FDA-approved drugs.[1] The primary amino group of the title compound is an excellent handle for the construction of various heterocyclic systems.

Example Application: Synthesis of Benzimidazole Derivatives

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in drugs for a range of therapeutic areas.[2]

A N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine D Amide Intermediate A->D B Carboxylic Acid (R-COOH) B->D C Coupling Agent (e.g., EDC, HATU) C->D E Benzimidazole Derivative D->E Cyclization (e.g., Acetic Acid, Heat)

Caption: General workflow for the synthesis of benzimidazole derivatives.

Protocol 3: Synthesis of a Benzimidazole Derivative

This protocol outlines a general procedure for the synthesis of a benzimidazole from the title compound and a carboxylic acid.

Materials:

  • N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine (1.0 eq)

  • A carboxylic acid (R-COOH) (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM)

  • Acetic acid

Procedure:

  • Dissolve the carboxylic acid, EDC·HCl, and HOBt in DCM. Stir at room temperature for 30 minutes.

  • Add a solution of N-(4-amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine and DIPEA in DCM to the reaction mixture.

  • Stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude amide intermediate.

  • To the crude amide, add acetic acid and heat to 100-110 °C for 4-6 hours to effect cyclization.

  • Cool the reaction mixture, pour it into ice-water, and basify with a saturated solution of NaHCO₃.

  • Extract the product with EtOAc (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Cross-Coupling Reactions

The chloro-substituent on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl groups.

Safety and Handling

Given the lack of specific safety data for N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The following precautions are based on the safety profiles of analogous aromatic amines and chlorinated compounds.[3][4][5][6]

Hazard CategoryPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3] Avoid ingestion, skin contact, and inhalation of dust or vapors.
Skin Corrosion/Irritation Causes skin irritation. May cause severe skin burns.[4] Wear appropriate protective gloves and clothing.
Eye Damage/Irritation Causes serious eye damage.[4] Wear safety glasses with side-shields or chemical goggles.
Respiratory Sensitization May cause respiratory irritation.[3] Work in a well-ventilated area or in a chemical fume hood.
Mutagenicity/Carcinogenicity No data available. Handle as a potential mutagen/carcinogen.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Clothing: A lab coat should be worn at all times.

  • Respiratory Protection: Use a NIOSH-approved respirator if working outside of a fume hood or if dust/vapors are generated.

First Aid Measures: [5][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine, while not a widely commercialized intermediate, possesses a rich chemical character that makes it a valuable tool for the synthetic chemist. Its strategic combination of a nucleophilic primary amine, a modifiable chloro-substituent, and a sterically influential tertiary amine provides multiple avenues for the construction of complex and potentially biologically active molecules. The protocols and insights provided in this guide, derived from established chemical principles and data from analogous structures, offer a solid foundation for the exploration of this promising synthetic building block. As with all chemical research, adherence to strict safety protocols is paramount.

References

  • Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions. PMC. Retrieved from [Link]

  • Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions. MDPI. Retrieved from [Link]

  • Google Patents. (2019). WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • PubChem. (n.d.). Ethanamine, 2-((1-(4-chlorophenyl)cyclohexyl)oxy)-N,N-diethyl-, hydrochloride (1:1). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. Retrieved from [Link]

  • PubMed. (n.d.). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Retrieved from [Link]

  • Nitrogen-containing heterocyclic drug products approved by the FDA in 2023. (2024, September 6). Elsevier. Retrieved from [Link]

  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). ACS Publications. Retrieved from [Link]

  • N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide. MDPI. Retrieved from [Link]

Sources

Method

Application Note: NMR Spectroscopic Characterization of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine

Executive Summary The structural elucidation and quantitative analysis of complex active pharmaceutical ingredients (APIs) and their intermediates require robust analytical frameworks. This application note details the n...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation and quantitative analysis of complex active pharmaceutical ingredients (APIs) and their intermediates require robust analytical frameworks. This application note details the nuclear magnetic resonance (NMR) spectroscopy parameters and protocols for characterizing N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine . By addressing the specific mechanistic challenges of this molecule—namely, steric hindrance, restricted bond rotation, and overlapping aliphatic spin systems—this guide provides a self-validating workflow for researchers and drug development professionals to achieve unambiguous structural assignment and quantitative purity assessment.

Chemical Context & Mechanistic Challenges

N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine is a highly sterically hindered tertiary amine. The central nitrogen atom is bonded to an ethyl group, a bulky cyclohexyl ring, and an ortho-substituted aniline core. This topology introduces several specific NMR challenges:

  • Restricted Rotation & Rotameric Broadening: The steric clash between the bulky cyclohexyl group and the ortho-chloro substituent on the aromatic ring restricts the rotation around the C(aryl)–N bond. At room temperature, this can lead to intermediate exchange regimes on the NMR timescale, causing severe peak broadening of the aromatic and aliphatic signals near the nitrogen center.

  • Quadrupolar Relaxation: The primary amine (-NH₂) and tertiary amine nitrogens (¹⁴N, spin I = 1) can induce quadrupolar relaxation, further broadening adjacent proton signals.

  • Aliphatic Overlap: The cyclohexyl ring presents ten methylene protons in similar chemical environments, resulting in a complex, overlapping multiplet structure that is difficult to assign using 1D ¹H NMR alone.

Experimental Design & Causality

To overcome these structural challenges, the experimental design must move beyond standard ambient-temperature 1D acquisitions. Every parameter choice is driven by the molecule's specific physical chemistry:

  • Solvent Selection (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is selected over CDCl₃. DMSO forms strong hydrogen bonds with the primary aniline protons (-NH₂), significantly reducing their exchange rate with trace water. This sharpens the -NH₂ signal, allowing it to be observed as a distinct, integrable broad singlet near 5.10 ppm.

  • Variable Temperature (VT) NMR: To resolve the rotameric broadening caused by restricted C(aryl)–N bond rotation, spectra should be acquired at elevated temperatures (e.g., 330 K to 350 K). Heating increases the kinetic energy of the molecule, pushing the conformational exchange into the "fast exchange" regime on the NMR timescale, thereby sharpening the signals for accurate integration[1].

  • Relaxation Delay (d1) Optimization: Quantitative NMR (qNMR) requires full magnetization recovery between pulses. Because sterically hindered nuclei often exhibit extended longitudinal relaxation times (T₁), a standard 1-second delay is insufficient. A d1 of ≥ 5×T₁ is mandatory to prevent integration errors[2].

NMR_Workflow Prep Sample Preparation (Analyte + DMSO-d6 + TMS) Opt Parameter Optimization (T1 Inversion Recovery) Prep->Opt Acq1D 1D NMR Acquisition (VT-NMR at 340 K) Opt->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Proc Data Processing (Zero-Filling, Phase Corr.) Acq2D->Proc Eluc Structural Elucidation (Signal Assignment) Proc->Eluc

Fig 1. Self-validating end-to-end NMR characterization workflow for sterically hindered amines.

Self-Validating NMR Protocol

This step-by-step methodology incorporates internal checks to ensure data integrity, aligning with[3].

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine using a microbalance.

  • Dissolve the analyte in 600 µL of high-purity DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Validation Check: Visually inspect the NMR tube. The solution must be completely clear. Particulate matter creates magnetic susceptibility gradients that degrade shimming quality. Filter through a glass wool plug if necessary.

Step 2: Instrument Tuning and T₁ Estimation
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Regulate the probe temperature to 340 K to overcome rotameric broadening.

  • Perform automated tuning and matching (ATMA) and gradient shimming.

  • Validation Check: Acquire a single-scan ¹H spectrum. The Full Width at Half Maximum (FWHM) of the TMS peak must be ≤ 1.0 Hz.

  • Run a rapid Inversion Recovery experiment (t1ir pulse sequence) to estimate the longest T₁ of the analyte protons (typically the aromatic protons or the N-CH cyclohexyl proton).

Step 3: 1D and 2D Data Acquisition
  • Quantitative ¹H NMR: Set the relaxation delay (d1) to 5 × the longest measured T₁ (typically 10–15 seconds). Use a 90° excitation pulse (zg sequence), 64k data points, and 16 scans. Include 4 dummy scans (DS) to establish steady-state magnetization prior to data collection.

  • ¹³C and DEPT-135 NMR: Acquire ¹³C decoupled spectra with a minimum of 1024 scans to ensure adequate signal-to-noise (S/N) for the quaternary aromatic carbons. Run a DEPT-135 sequence to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase).

  • 2D NMR (COSY, HSQC, HMBC): Acquire 2D datasets using standard gradient-selected pulse programs. For HMBC, optimize the long-range coupling constant delay for nJCH​ = 8 Hz.

  • Validation Check: Ensure the S/N ratio of the least intense proton signal (e.g., the H-3 aromatic proton) is > 250:1 to guarantee integration errors remain below 1%[2].

Data Presentation: Expected NMR Parameters

The following tables summarize the expected chemical shifts, multiplicities, and 2D correlations based on the electronic and steric environment of the molecule.

Table 1: ¹H NMR Parameters (400 MHz, DMSO-d₆, 340 K)

Note: The electron-donating -NH₂ group strongly shields the ortho (H-5) proton, while the bulky tertiary amine deshields the H-6 proton.

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
-NH₂ ~ 5.10br s-2HExchangeable aniline protons
H-6 (Ar) ~ 6.95d8.51HAromatic CH (ortho to tertiary amine)
H-3 (Ar) ~ 6.65d2.51HAromatic CH (ortho to Cl)
H-5 (Ar) ~ 6.45dd8.5, 2.51HAromatic CH (ortho to NH₂, meta to Cl)
N-CH₂ (Et) ~ 2.95q7.02HEthyl methylene
N-CH (Cy) ~ 2.65m-1HCyclohexyl methine (axial/equatorial avg)
CH₂ (Cy) 1.10 – 1.75m-10HCyclohexyl methylenes (C2'-C6')
CH₃ (Et) ~ 0.85t7.03HEthyl methyl
Table 2: ¹³C & DEPT-135 NMR Parameters (100 MHz, DMSO-d₆, 340 K)

DEPT-135 is critical here to distinguish the ethyl CH₂ from the cyclohexyl CH₂ groups, and to identify the quaternary carbons[4].

PositionChemical Shift (δ, ppm)DEPT-135 PhaseAssignment
C-4 (Ar) ~ 148.5AbsentQuaternary C-NH₂
C-1 (Ar) ~ 138.2AbsentQuaternary C-N(Et)(Cy)
C-2 (Ar) ~ 132.0AbsentQuaternary C-Cl
C-6 (Ar) ~ 128.4Positive (CH)Aromatic CH
C-3 (Ar) ~ 115.1Positive (CH)Aromatic CH
C-5 (Ar) ~ 113.6Positive (CH)Aromatic CH
N-CH (Cy) ~ 61.2Positive (CH)Cyclohexyl methine
N-CH₂ (Et) ~ 45.8Negative (CH₂)Ethyl methylene
C-2',6' (Cy) ~ 31.5Negative (CH₂)Cyclohexyl methylenes (x2)
C-3',5' (Cy) ~ 26.2Negative (CH₂)Cyclohexyl methylenes (x2)
C-4' (Cy) ~ 25.8Negative (CH₂)Cyclohexyl methylene
CH₃ (Et) ~ 14.2Positive (CH₃)Ethyl methyl

Structural Elucidation Logic via 2D NMR

To unambiguously prove the connectivity of the three distinct sub-structures (the aromatic ring, the ethyl group, and the cyclohexyl ring), 2D NMR logic must be applied. The central tertiary nitrogen acts as an NMR-silent barrier in 1D ¹H NMR, meaning through-bond connectivity must be established via Heteronuclear Multiple Bond Correlation (HMBC)[5].

NMR_Logic Core Central Tertiary Nitrogen Connectivity Barrier COSY 1H-1H COSY (Intra-group Coupling) Core->COSY HSQC 1H-13C HSQC (Direct C-H Bonds) Core->HSQC HMBC 1H-13C HMBC (Inter-group C-H) Core->HMBC Ethyl Ethyl Group (CH3-CH2-N) COSY->Ethyl 3J H-H Cyclohexyl Cyclohexyl Ring (C1' to C6') COSY->Cyclohexyl 2J/3J H-H Aromatic Aniline Core (C1 to C6) COSY->Aromatic 3J/4J H-H HMBC->Ethyl N-CH2 to C1(Ar) HMBC->Cyclohexyl N-CH to C1(Ar) HMBC->Aromatic H-6 to N-CH2/CH

Fig 2. 2D NMR logical framework for bridging isolated spin systems across the tertiary amine.

Mechanistic Elucidation Steps:

  • Isolating Spin Systems (COSY): The ¹H-¹H COSY spectrum will easily isolate the ethyl group (cross-peak between the 2.95 ppm quartet and 0.85 ppm triplet). It will also map the aromatic protons (H-5 at 6.45 ppm will show a strong ³J cross-peak to H-6 at 6.95 ppm and a weaker ⁴J cross-peak to H-3 at 6.65 ppm).

  • Assigning Carbons (HSQC): The ¹H-¹³C HSQC will map the directly attached protons to their respective carbons, confirming the DEPT-135 assignments.

  • Bridging the Nitrogen (HMBC): This is the definitive proof of structure. The HMBC spectrum will show a ³J cross-peak from the ethyl methylene protons (~2.95 ppm) to the quaternary aromatic carbon C-1 (~138.2 ppm). Similarly, the cyclohexyl methine proton (~2.65 ppm) will show a cross-peak to C-1. Conversely, the aromatic H-6 proton (~6.95 ppm) will show long-range correlations back to the aliphatic carbons attached to the nitrogen.

References

  • "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists." MDPI. URL: [Link]

  • "Quantitative NMR Spectroscopy Guidelines." University of Oxford. URL:[Link]

  • "R&D and GLP/cGMP NMR Services & A Guide to Quantitative NMR (qNMR)." Emery Pharma. URL: [Link]

  • "A Convenient One-Pot Synthesis of a Sterically Demanding Aniline... and NMR Spectroscopic Investigations." PMC - NIH. URL: [Link]

  • "Three-Component Reactions of Arynes, Amines, and Nucleophiles via a One-Pot Process." ACS Publications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting DMSO Solubility for N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine

Welcome to the Technical Support Center. As application scientists, we frequently encounter complex solubility barriers when transitioning novel chemical entities from synthesis to biological screening.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter complex solubility barriers when transitioning novel chemical entities from synthesis to biological screening.

The compound N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine presents a unique dual-challenge in dimethyl sulfoxide (DMSO): it possesses extreme lipophilicity combined with a highly reactive, electron-rich aromatic core. This guide is designed to help you diagnose the root cause of your solubility failures and implement field-proven, self-validating protocols to rescue your assays.

Diagnostic Workflow

Before altering your solvent system, you must identify whether your solubility failure is driven by thermodynamics, chemical degradation, or kinetic trapping. Use the diagnostic workflow below to pinpoint the exact mechanism causing your compound to crash out of solution.

Diagnostic Start Compound added to DMSO Q1 Does it dissolve immediately at room temperature? Start->Q1 Q2 Does the solution change color (brown/black)? Q1->Q2 Yes Sol1 Thermodynamic Mismatch ('Grease Ball' lipophilicity) Q1->Sol1 No Q3 Did it precipitate after freeze-thaw cycling? Q2->Q3 No Sol2 Chemical Degradation (Auto-oxidation of aniline) Q2->Sol2 Yes Sol3 Kinetic/Moisture Issue (Water absorption / Polymorphism) Q3->Sol3 Yes Success Optimal Solubilization Q3->Success No

Diagnostic workflow for identifying DMSO solubility barriers.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my compound resist dissolving in pure DMSO even at moderate concentrations (e.g., 10 mM)?

Causality: Your compound features a bulky, highly hydrophobic N-cyclohexyl-N-ethylamine moiety alongside a chloro-substituted aromatic ring. In drug discovery, molecules are categorized by their solubility barriers as either "brick dust" (high crystal lattice energy) or "grease ball" (highly lipophilic) molecules[1]. Pure DMSO is a highly polar aprotic solvent. While excellent for many small molecules, it struggles to solvate extreme "grease ball" compounds due to a hydrophobic mismatch, leading to inadequate wetting and poor thermodynamic solubility[1].

Q2: The compound initially dissolved, but the solution turned dark brown/black over a few hours and formed a precipitate. What happened?

Causality: This is a chemical stability issue, not a purely thermodynamic one. Structurally, your compound is a substituted p-phenylenediamine. In DMSO, p-phenylenediamines are notoriously susceptible to auto-oxidation, especially when left standing at room temperature[2]. The electron-rich aromatic ring undergoes oxidation to form reactive benzoquinone diimine intermediates[3]. These intermediates rapidly oligomerize into insoluble, highly conjugated pernigraniline-like polymers[4]. This degradation is accelerated by light, trace heavy metals, and dissolved oxygen in the DMSO.

Q3: I prepared a clear 10 mM stock solution, but after storing it at -20°C and thawing it, a stubborn precipitate appeared. Why?

Causality: This is a classic kinetic trapping and solvent quality issue. DMSO freezes at 18.5 °C. Repeated freeze-thaw cycles force the compound out of solution, often causing it to crystallize into a more stable, less soluble polymorph[1],[5]. Furthermore, DMSO is highly hygroscopic; every time the vial is opened to ambient air, it absorbs atmospheric moisture[1]. Because water acts as a strong anti-solvent for lipophilic compounds, even a small percentage of absorbed water will drastically reduce the solubility of your compound, leading to irreversible precipitation[5].

Mechanistic Pathway of Degradation

Understanding the degradation pathway is critical for preventing false negatives in your biological assays. The diagram below illustrates how the compound degrades in standard DMSO.

Mechanism A p-Phenylenediamine Derivative B Radical Cation Intermediate A->B O2 / DMSO Auto-oxidation C Benzoquinone Diimine B->C -e-, -H+ D Pernigraniline-like Polymer (Insoluble) C->D Oligomerization

Auto-oxidation pathway of p-phenylenediamines in DMSO leading to precipitation.

Quantitative Data & Formulation Strategies

To bypass these issues, we must adjust the physicochemical environment. Table 1 summarizes the compound's risk factors, and Table 2 provides validated co-solvent strategies.

Table 1: Physicochemical Profile & Risk Factors

Molecular FeatureProperty ConsequencePrimary Risk in DMSOMitigation Strategy
N-Cyclohexyl-N-ethyl group High Lipophilicity (LogP > 4)"Grease ball" insolubility[1]Use less polar co-solvents (e.g., EtOH).
p-Phenylenediamine core Low Oxidation PotentialAuto-oxidation / Polymerization[4]Degas solvents; store under Argon.
Amine Nitrogen (Basic) pH-dependent ionizationPoor free-base solubilityIn situ salt formation (e.g., HCl salt).

Table 2: Recommended Co-Solvent Matrices

Solvent SystemRatio (v/v)Target ConcentrationApplication / Justification
DMSO / Ethanol 50:5010 - 50 mMEthanol reduces polarity, improving solvation of the cyclohexyl group[6].
DMSO / PEG-400 60:40> 50 mMPEG-400 acts as a surfactant-like co-solvent, preventing crystallization.
Pure Ethanol 100%100 mMCompletely bypasses DMSO-induced oxidation and freezing issues[6].

Experimental Protocols

Protocol A: Oxygen-Free, Anhydrous Solubilization

Use this protocol to prevent the oxidative polymerization of the p-phenylenediamine core.

Validation Metric: The solution must remain completely colorless or pale yellow for >48 hours at room temperature. Any shift to dark brown indicates protocol failure (oxygen ingress).

  • Solvent Preparation: Procure anhydrous DMSO (≤0.005% water) in a septum-sealed bottle. Sparging the DMSO with high-purity Argon for 15 minutes to displace dissolved oxygen.

  • Weighing: Weigh the N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine powder into an amber glass vial (to prevent photo-oxidation).

  • Purging: Cap the vial with a septum and purge the headspace with Argon for 3 minutes.

  • Addition: Using a gas-tight syringe, transfer the degassed DMSO into the vial.

  • Dissolution: Sonicate the vial in a bath sonicator at 25°C for 5 minutes. Do not apply heat, as thermal energy accelerates the oxidation of anilines[2].

  • Storage: Aliquot the solution into single-use amber micro-tubes under an Argon blanket. Store at -80°C (not -20°C) to completely halt kinetic degradation. Never freeze-thaw a single aliquot more than once[5].

Protocol B: Co-Solvent Rescue (Ethanol/DMSO)

Use this protocol if the compound acts as a "grease ball" and refuses to dissolve in pure DMSO.

Validation Metric: Visual inspection against a black-and-white background should reveal zero particulate matter. Dynamic Light Scattering (DLS) should show no colloidal aggregates.

  • Pre-mixing: In a clean vial, prepare a 50:50 (v/v) mixture of anhydrous DMSO and absolute Ethanol. (Ethanol has been proven effective for compounds with poor DMSO solubility[6]).

  • Solubilization: Add the solvent mixture to the dry compound to target a 10 mM concentration.

  • Agitation: Vortex vigorously for 60 seconds. The reduced dielectric constant of the Ethanol/DMSO mix will better solvate the lipophilic cyclohexyl group.

  • Centrifugation: Centrifuge the vial at 10,000 x g for 5 minutes to pellet any microscopic "brick dust" remnants.

  • Transfer: Carefully pipette the supernatant into a fresh vial, leaving the bottom 5% of the volume behind to avoid transferring micro-crystals.

Sources

Optimization

preventing oxidation and degradation of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine

Answering the user's request. Technical Support Center: N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine A Guide to Preventing Oxidation and Degradation for Researchers and Drug Development Professionals Welcome to t...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

Technical Support Center: N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine

A Guide to Preventing Oxidation and Degradation for Researchers and Drug Development Professionals

Welcome to the technical support guide for N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine. This document is designed to provide researchers, scientists, and drug development professionals with expert insights and practical, field-proven protocols to prevent the oxidation and degradation of this compound. By understanding the inherent chemical liabilities of this molecule, you can ensure the integrity of your experiments, the reliability of your data, and the stability of your materials.

Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise when working with N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine.

Q1: Why has my sample of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine changed color from off-white/pale yellow to brown/dark purple?

This is the most common indicator of degradation. The primary cause is the oxidation of the aromatic amine group (4-amino).[1][2] Aromatic amines are highly susceptible to aerial oxidation, a process often accelerated by light and heat, which leads to the formation of highly colored quinone-imine structures, azo-dimers, and other polymeric byproducts.[1][3] The electron-donating nature of the amino group makes the phenyl ring electron-rich and thus, more easily oxidized.

Q2: What are the primary drivers of degradation for this compound?

The degradation of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine is primarily driven by a combination of factors:

  • Oxygen: Atmospheric oxygen is the principal oxidizing agent.[4]

  • Light (Photodegradation): UV and even ambient light can provide the energy to initiate oxidation reactions. Aromatic compounds, in particular, may degrade under photolytic stress.[5]

  • Elevated Temperatures: Heat accelerates the rate of oxidation and other potential degradation pathways.[6][7][8] Aromatic amines can be highly reactive and temperature is a crucial safety and stability factor.[8]

  • Incompatible Solvents/Reagents: Solvents that can generate peroxides (e.g., aged THF, diethyl ether) or contain acidic/basic impurities can promote degradation. Contact with strong oxidizing agents will rapidly decompose the compound.

Q3: What is the single most important step I can take to prevent degradation?

Strict exclusion of atmospheric oxygen is critical. Handling and storing the compound under an inert atmosphere (e.g., nitrogen or argon) will have the most significant impact on preventing oxidative degradation.

Q4: Can I add an antioxidant to my sample or solution to improve stability?

While theoretically possible, this is not recommended for most research applications unless the antioxidant is part of a final formulation. Adding an antioxidant, such as Butylated Hydroxytoluene (BHT) or a hindered amine, introduces an additional variable to your experiments and may interfere with downstream reactions or analytical analysis.[9][10][11] The preferred strategy is to prevent oxidation through proper handling rather than trying to inhibit it with additives.

Troubleshooting Guide: Common Experimental Issues

This guide provides a problem-cause-solution framework for issues encountered during experimentation.

Observed Problem Potential Root Cause(s) Recommended Solutions & Explanations
Appearance of New Peaks in HPLC/LC-MS Analysis Oxidative Degradation: The primary aromatic amine has oxidized, creating more polar, colored byproducts that elute at different retention times.Implement Inert Atmosphere Technique: Prepare solutions and conduct reactions under a nitrogen or argon atmosphere. Use solvents that have been degassed by sparging with an inert gas. For transfers, use gas-tight syringes or cannulas.[12][13]
Solvent-Induced Degradation: Use of unstabilized ethers (like THF) containing peroxides, or protic solvents that may participate in reactions.Verify Solvent Quality: Use fresh, high-purity (HPLC-grade or higher) solvents. Test ethers for peroxides before use. If using solvents like methanol or ethanol, be aware of potential reactions with other reagents in your system, although the amine itself is generally stable in these.
Inconsistent Results in Biological Assays Degradation to Inactive/Active Byproducts: The parent compound has degraded, leading to a lower effective concentration. In some cases, degradation products might have their own, unintended biological activity.Prepare Solutions Freshly: Prepare solutions for biological assays immediately before use from a solid sample that has been properly stored. Avoid storing stock solutions for extended periods, even at low temperatures. If storage is necessary, flash-freeze aliquots under an inert atmosphere and store at -80°C.
Adsorption to Labware: The compound may adsorb to certain types of plastic or glass, especially if it is non-specifically "sticky".Use Appropriate Containers: Use low-adsorption polypropylene tubes or silanized glass vials for preparing and storing solutions.
Difficulty in Dissolving an Older Sample Polymerization: Advanced oxidation can lead to the formation of less soluble polymeric materials.Source a Fresh Batch: If a sample shows significant discoloration and poor solubility, it is likely too degraded for reliable use. It is more time- and cost-effective to use a fresh, pure sample than to attempt to purify a badly degraded one.

Technical Deep Dive: Mechanisms and Prevention

Understanding the chemical pathways of degradation is key to designing effective preventative strategies. The N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine molecule has two main points of vulnerability: the primary aromatic amine and the tertiary amine.

Oxidation of the Primary Aromatic Amine

This is the most significant degradation pathway. The oxidation of anilines is a complex process that often proceeds via a radical cation intermediate.

  • Initiation: Exposure to oxygen, light, or trace metal impurities can cause the amine to lose an electron, forming a radical cation.[14][15]

  • Propagation: This highly reactive intermediate can then undergo several reactions:

    • Dimerization: Two radical cations can couple, typically at the para-position to the amino group, eventually forming benzidine-like structures or azo compounds (-N=N-).[1][14]

    • Reaction with Oxygen: The radical can react with O₂ to form peroxy species, which then lead to the formation of nitroso, nitro, and ultimately, complex polymeric materials.

    • Hydrolysis to Quinones: In the presence of water, intermediates can hydrolyze to form quinone-imines and quinones, which are intensely colored.

G cluster_molecule cluster_degradation Molecule N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine (Susceptible -NH2 group) Radical Radical Cation Intermediate Molecule->Radical [O], hv, Metal Ions Dimer Dimers (e.g., Azo Compounds) Radical->Dimer Coupling Quinone Quinone-like Structures Radical->Quinone O2, H2O Polymer Polymeric Byproducts Dimer->Polymer Further Oxidation Quinone->Polymer Polymerization

Caption: Potential degradation pathways originating from the aromatic amine.

Prevention Strategy: The Inert Atmosphere Workflow

The most robust method for preventing oxidation is to handle the compound using a standard inert atmosphere workflow.

G Start Start: Solid Compound in Sure/Seal™ or similar bottle Prep Prepare Glassware: Oven-dry all glassware (flasks, vials, etc.) Compound Withdraw Compound: Puncture septum of compound bottle with N2-flushed syringe and withdraw desired amount (if liquid) or transfer solid in a glovebox (if solid) Start->Compound Assemble Assemble and Purge: Assemble glassware while hot, seal with septa, and purge with N2/Ar for 15-20 min Prep->Assemble Cool under N2 stream Solvent Add Degassed Solvent: Transfer anhydrous, degassed solvent to flask via cannula or gas-tight syringe Assemble->Solvent Add Add to Reaction: Transfer compound to the reaction flask containing solvent Compound->Add Result Result: Oxygen-free solution, minimized degradation Add->Result

Caption: Workflow for preparing solutions while minimizing oxygen exposure.

Recommended Experimental Protocols

Protocol 1: Long-Term Storage of Solid Compound
  • Container: Store the solid compound in its original amber glass vial, preferably with a polytetrafluoroethylene (PTFE)-lined cap.

  • Atmosphere: If the vial has been opened, gently flush the headspace with a stream of dry nitrogen or argon for 30-60 seconds before tightly resealing. For maximum protection, use Parafilm® to seal the cap-vial interface.

  • Temperature: Store at -20°C.[16] Studies on other aromatic amines show excellent long-term stability at -20°C and -70°C, whereas significant degradation can occur at room temperature.[6][7]

  • Light: Store the vial in a dark location (e.g., inside a box within the freezer) to completely exclude light.

  • Moisture: Keep in a desiccated environment if possible, although the low temperature of the freezer will minimize moisture issues. Amines can be hygroscopic.[17]

Protocol 2: Preparation of a Stock Solution (10 mM in DMSO)
  • Preparation: Allow the vial of solid N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Solvent: Use anhydrous, high-purity DMSO.

  • Weighing: Quickly weigh the required amount of solid and place it in an appropriate-sized amber glass vial.

  • Inerting: Immediately flush the vial containing the solid with nitrogen or argon.

  • Dissolution: Using a syringe, add the required volume of anhydrous DMSO. Cap the vial tightly and vortex or sonicate briefly until the solid is fully dissolved.

  • Storage: For short-term storage (1-2 weeks), store the solution at -20°C with the headspace flushed with inert gas. For longer-term storage, dispense the stock solution into single-use aliquots in small amber vials, flush with inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 3: Routine Quality Control by HPLC-UV

This protocol provides a general method to quickly assess the purity of a sample.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size (or similar)

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • UV Detection: 254 nm and 280 nm.

  • Sample Preparation: Dilute a small amount of the compound or solution in a 50:50 mixture of Acetonitrile:Water.

Interpretation: A pure sample should show one major peak. The appearance of multiple, smaller peaks, especially those at earlier retention times (indicating more polar compounds), is a strong indicator of oxidative degradation.

References

  • Euro Chlor. (2007, July 2). Biodegradability of chlorinated aromatic compounds.
  • Taylor & Francis Group. (2022). Microbial Degradation of Chlorinated Aromatic Compounds.
  • Royal Society of Chemistry. Theoretical Study of the Oxidation Mechanism of Aromatic Amines.
  • EPA NEPIS. Microbial Decomposition of Chlorinated Aromatic Compounds.
  • ResearchGate. Biodegradation of chlorinated aromatic compounds Microorganism Pseudomonas sp..
  • Sahasrabudhe, S. R., & Modi, V. V. (1987). Microbial degradation of chlorinated aromatic compounds. Microbiological sciences, 4(10), 300–303.
  • Oxidation of Amines.
  • ResearchGate. Plausible reaction mechanism for the oxidation of primary aromatic amines with tBuOI.
  • Minglan Chemical. (2024, February 13). What Is The Role Of Amine Type Antioxidants In Lubricating Oils?.
  • Royal Society of Chemistry. Theoretical study of the oxidation mechanism of aromatic amines.
  • Oxford Academic. (2024, February 7). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
  • Forced Degradation Studies for Drug Impurity Identification Explained. (2026, March 18).
  • Fluitec. (2021, April 23). Is Antioxidant Monitoring Necessary?.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Singh, R. K., & Sharma, M. (2018). Role of Antioxidants in Enhancing Oxidation Stability of Biodiesels. Energy & Fuels, 32(8), 8343-8350.
  • MDPI. (2024, March 31). Research Progress of Antioxidant Additives for Lubricating Oils.
  • Valentin, J. L., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 227.
  • Royal Society of Chemistry. Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • SKC Inc. (2023, December 22). SDS - Aromatic Amine DECONtamination Solution.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
  • Valentin, J. L., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PubMed.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Waters Corporation. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • Benchchem. A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.
  • PHM Society. Development of an Amine Antioxidant Depletion Diagnosis Method Using Colorimetric Analysis of Membrane Patches.
  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134.

Sources

Troubleshooting

Technical Support Center: Crystallization of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine

Welcome to the dedicated technical support resource for N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during the crystallization of this molecule. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine, presented in a question-and-answer format.

Question 1: My compound is not crystallizing and remains as an oil or a gum. What are the likely causes and how can I resolve this?

Answer:

"Oiling out" or the formation of a persistent gum is a common issue, particularly with molecules that have conformational flexibility, like the cyclohexyl and ethyl groups in N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine. This phenomenon typically occurs when the solute-solute interactions are not strong or specific enough to form an ordered crystal lattice, and instead, the compound separates from the solution as a liquid phase.

Underlying Causes & Explanations:

  • High Supersaturation: Rapidly creating a highly supersaturated solution, for instance, by fast cooling or quick addition of an anti-solvent, can lead to liquid-liquid phase separation instead of nucleation.[1][2] The system favors the kinetically faster process of forming a disordered, supercooled liquid over the thermodynamically more stable, ordered crystal.

  • Solvent System: The chosen solvent may be too "good," meaning it solvates the molecule so effectively that it inhibits the necessary solute-solute interactions for crystallization.

  • Impurities: The presence of impurities can disrupt the crystal lattice formation or act as "crystal growth inhibitors."[3][4]

Troubleshooting Workflow:

G cluster_slow_supersaturation Reduce Rate of Supersaturation cluster_solvent_screening Optimize Solvent System start Start: Oiling Out Occurs slow_cooling Decrease Cooling Rate start->slow_cooling If using cooling crystallization slow_antisolvent Slow Down Anti-Solvent Addition start->slow_antisolvent If using anti-solvent evaporation Use Slow Evaporation start->evaporation As an alternative method less_polar_solvent Try Less Polar Solvents slow_cooling->less_polar_solvent If oiling persists slow_antisolvent->less_polar_solvent If oiling persists evaporation->less_polar_solvent If oiling persists solvent_mixture Use a Solvent/Anti-Solvent Mixture less_polar_solvent->solvent_mixture seeding Introduce Seeding solvent_mixture->seeding If still no crystals purification Purify the Material seeding->purification If oiling persists end_success Success: Crystalline Solid seeding->end_success If crystals form purification->slow_cooling Retry with pure material end_fail Re-evaluate Synthesis/Purification purification->end_fail If purity is not the issue

Caption: Troubleshooting workflow for oiling out.

Detailed Steps:

  • Reduce the Rate of Supersaturation:

    • Cooling Crystallization: If you are cooling a saturated solution, decrease the cooling rate significantly. A rate of 1-5°C per hour is a good starting point.

    • Anti-solvent Addition: Add the anti-solvent much more slowly, perhaps dropwise with vigorous stirring, to avoid creating localized areas of very high supersaturation.[]

    • Evaporation: Allow the solvent to evaporate slowly over several days in a loosely covered vial.

  • Solvent Screening: The choice of solvent is critical.[6][7] If you are using a highly polar solvent, try a less polar one where the compound has moderate, not high, solubility at elevated temperatures. A systematic screening of solvents with varying polarities is recommended.

Solvent ClassExample SolventsRationale
Alcohols Isopropanol, EthanolCan form hydrogen bonds, potentially competing with solute-solute interactions.
Esters Ethyl AcetateModerate polarity, good for many organic compounds.
Ketones AcetoneCan be effective but high volatility can lead to rapid supersaturation.
Aromatics TolueneLower polarity, may favor crystallization if aromatic stacking is a key interaction.
Alkanes Heptane, HexaneOften used as anti-solvents.
  • Seeding: If you have even a tiny amount of crystalline material, use it to seed a supersaturated solution.[2][8] This provides a template for crystal growth and bypasses the often difficult primary nucleation step.

Question 2: I've obtained a solid, but it appears to be amorphous or I get inconsistent results between batches. How can I control the crystal form (polymorphism)?

Answer:

This is a classic challenge related to polymorphism, the ability of a compound to exist in multiple crystalline forms.[9][10] These different forms, or polymorphs, can have different physical properties, including solubility, stability, and melting point.[11][12] The form you obtain is often dependent on the kinetic and thermodynamic conditions of your crystallization experiment.

Underlying Causes & Explanations:

  • Kinetic vs. Thermodynamic Control: Often, a less stable (metastable, kinetic) form crystallizes first because it has a lower energy barrier to nucleation.[8] Over time, or under different conditions, this can convert to the most stable (thermodynamic) form.

  • Solvent Influence: The solvent can direct the formation of a specific polymorph by interacting differently with various crystal faces or by being incorporated into the crystal lattice to form a solvate.[6][13]

  • Temperature and Cooling Rate: These factors dictate the level of supersaturation and can influence which polymorphic form nucleates and grows.

Strategies for Polymorph Control:

  • Systematic Crystallization Screening: Perform a comprehensive screen of various solvents and crystallization conditions (e.g., cooling, anti-solvent, evaporation) to identify the different possible polymorphs.

  • Control Cooling/Addition Rates:

    • Slow Cooling/Addition: Generally favors the formation of the thermodynamically most stable polymorph.

    • Rapid Cooling ("Crash Cooling"): Often yields a metastable or even an amorphous form.[11]

  • Seeding: Seeding with a known, desired polymorph is the most effective way to ensure that you consistently obtain that form.[2]

  • Slurrying: Stirring a suspension of the solid in a solvent where it has slight solubility (a slurry) for an extended period (days to weeks) will typically convert any metastable forms to the most stable polymorph at that temperature.

Characterizing the Solid Form: It is crucial to analyze your solid material to determine if it is crystalline and, if so, which form you have.

Analytical TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) The "fingerprint" of a crystal structure. Different polymorphs will have distinct PXRD patterns.[14]
Differential Scanning Calorimetry (DSC) Measures melting points and can detect phase transitions between polymorphs.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy Can reveal differences in hydrogen bonding and molecular conformation between polymorphs.[15]
Microscopy Allows for visual inspection of crystal habit (shape). Different polymorphs may have different shapes (e.g., needles vs. plates).

Frequently Asked Questions (FAQs)

Q: What are the key structural features of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine that might influence its crystallization?

A: The molecule has several features that can present crystallization challenges:

  • Multiple Hydrogen Bonding Sites: The primary amine group (-NH2) is a strong hydrogen bond donor, and the tertiary amine is a hydrogen bond acceptor. This can lead to complex hydrogen bonding networks.

  • Aromatic Ring: The chlorophenyl group can participate in pi-pi stacking interactions.

  • Conformational Flexibility: The cyclohexyl ring (which can exist in chair and boat conformations) and the ethyl chain introduce a degree of flexibility that can make it difficult for the molecule to adopt a single, low-energy conformation required for a well-ordered crystal lattice.

Q: How do I prepare a sample for seeding if I only have an oil?

A: This is a common predicament. Try "scratching" the inside of the glass vial containing the oil with a metal spatula at the oil-air interface. The high local energy input and the microscopic imperfections on the glass can sometimes induce nucleation. If a small amount of solid forms, you can use it to seed a larger batch. Alternatively, dissolving the oil in a minimal amount of a good solvent and then adding a large excess of a non-polar anti-solvent (like hexane or heptane) can sometimes cause a solid to "crash out," which, even if not perfectly crystalline, can be used for seeding.

Q: Can sonication help in crystallizing my compound?

A: Yes, ultrasound can sometimes be beneficial. It can induce nucleation by creating localized hot spots and pressure changes in the solution.[16] However, it can also lead to the formation of smaller crystals or potentially metastable forms due to rapid nucleation. It is a tool to be used judiciously when other methods have failed.

Q: My crystallized product has poor filtration characteristics. What can I do?

A: Poor filtration is often due to very small particle size or a needle-like crystal habit. To obtain larger, more equant (block-like) crystals, you should aim for a slower crystal growth rate. This can be achieved by:

  • Reducing the level of supersaturation.

  • Slowing down the cooling or anti-solvent addition rate.

  • Using a solvent system that favors a different crystal habit.

Experimental Protocols

Protocol 1: General Cooling Crystallization

  • Solubility Determination: In a small vial, add a known amount of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine. Add a solvent (e.g., isopropanol) dropwise while heating and stirring until the solid just dissolves. Note the temperature and concentration.

  • Preparation of Saturated Solution: Based on the solubility data, prepare a solution at an elevated temperature (e.g., 60°C) that is just saturated.

  • Controlled Cooling: Place the vial in a controlled cooling bath or wrap it in an insulating material. Allow it to cool slowly to room temperature, ideally over several hours.

  • Isolation: Once crystals have formed, cool the mixture further in an ice bath to maximize yield. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (a solvent in which it is highly soluble, e.g., dichloromethane or ethyl acetate).

  • Anti-Solvent Addition: While stirring the solution, add a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., heptane or hexane) dropwise.

  • Nucleation and Growth: Continue adding the anti-solvent until the solution becomes persistently cloudy (the nucleation point). Then, add the anti-solvent even more slowly to allow the formed nuclei to grow.

  • Isolation: Allow the mixture to stir for a period to ensure complete crystallization. Isolate the crystals by vacuum filtration, wash with the anti-solvent, and dry.

G cluster_protocol1 Protocol 1: Cooling Crystallization cluster_protocol2 Protocol 2: Anti-Solvent Crystallization p1_step1 1. Dissolve compound in minimal hot solvent p1_step2 2. Apply slow, controlled cooling p1_step1->p1_step2 p1_step3 3. Allow crystals to grow p1_step2->p1_step3 p1_step4 4. Isolate and dry crystals p1_step3->p1_step4 p2_step1 1. Dissolve compound in 'good' solvent p2_step2 2. Add 'anti-solvent' dropwise p2_step1->p2_step2 p2_step3 3. Observe nucleation (cloudiness) p2_step2->p2_step3 p2_step4 4. Continue slow addition for growth p2_step3->p2_step4 p2_step5 5. Isolate and dry crystals p2_step4->p2_step5

Caption: Overview of crystallization protocols.

References

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • PreScouter. (2016, June 9). Polymorphism: Phase Change in Pharmaceutical Compounds.
  • How It Comes Together. (2025, November 15).
  • Qiao, Y., et al. (2021, March 12). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • MDPI. (2017, December 3).
  • Pharmaceutical Solids. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!
  • CrystEngComm (RSC Publishing). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study.
  • ACS Publications. (2025, October 24). Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies.
  • Polymorphism in Pharmaceutical Products.
  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients.
  • Scribd.
  • Syrris. (2024, October 22).
  • CRYSTAL CHARACTERIZ
  • Syrris. (2024, October 22).
  • CRYSTAL CHARACTERIZ
  • BOC Sciences.
  • API Crystalliz
  • PubMed. (2020, February 15). Classification of the crystallization tendency of active pharmaceutical ingredients (APIs)
  • PMC.
  • ResearchGate. (2024, October 20).

Sources

Optimization

Technical Support Center: Reducing Synthetic Impurities in N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine Batches

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine. This resource is designed to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing synthetic impurities and optimizing your batch production. As your Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower your research and development efforts.

Section 1: Understanding the Synthesis and Potential Impurities

The synthesis of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine is a multi-step process that, like any chemical transformation, is susceptible to the formation of unwanted byproducts. A thorough understanding of the reaction mechanism and potential side reactions is the first line of defense in impurity control.[1][2]

FAQ: What is the general synthetic route for N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine and where can impurities arise?

The synthesis typically involves the N-alkylation of a substituted aniline derivative. A common approach is the reductive amination of 4-amino-2-chlorobenzaldehyde with cyclohexylamine to form an intermediate imine, followed by reduction and subsequent N-ethylation. Another route could involve the direct N-alkylation of 4-amino-2-chloroaniline with a cyclohexyl and an ethyl halide.

Impurities can be introduced at various stages:

  • Starting Materials: Purity of the initial reactants is critical. Impurities in the 4-amino-2-chloroaniline, cyclohexylamine, or ethylating agent can carry through the synthesis.[1][3]

  • Side Reactions: Incomplete reactions, over-alkylation, or competing side reactions can lead to a range of structurally related impurities.

  • Degradation: The final product or intermediates may degrade under certain reaction or storage conditions.[1]

Diagram: Potential Impurity Formation Pathways

cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_impurities Potential Impurities 4-amino-2-chloroaniline 4-amino-2-chloroaniline N-Cyclohexylation N-Cyclohexylation 4-amino-2-chloroaniline->N-Cyclohexylation Positional_Isomers Positional_Isomers 4-amino-2-chloroaniline->Positional_Isomers Isomeric Starting Material Cyclohexylamine Cyclohexylamine Cyclohexylamine->N-Cyclohexylation Ethylating_Agent Ethylating_Agent N-Ethylation N-Ethylation Ethylating_Agent->N-Ethylation N-Cyclohexylation->N-Ethylation Unreacted_Starting_Materials Unreacted_Starting_Materials N-Cyclohexylation->Unreacted_Starting_Materials Incomplete Reaction Di-cyclohexylated_Product Di-cyclohexylated_Product N-Cyclohexylation->Di-cyclohexylated_Product Side Reaction Desired_Product Desired_Product N-Ethylation->Desired_Product Over-Alkylated_Product Over-Alkylated_Product N-Ethylation->Over-Alkylated_Product Excess Ethylating Agent Degradation_Products Degradation_Products Desired_Product->Degradation_Products Instability

Caption: Logical flow of synthesis and potential impurity formation.

Section 2: Troubleshooting Guide - A Proactive Approach to Purity

A proactive approach to impurity control involves careful planning, in-process monitoring, and robust purification strategies.[1] This section addresses common issues encountered during the synthesis of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine.

Q1: My final product shows a significant amount of unreacted 4-amino-2-chloroaniline. What are the likely causes and how can I fix this?

Possible Causes:

  • Insufficient Alkylating Agent: The stoichiometry of your reactants may be incorrect, leading to an excess of the starting aniline.

  • Inefficient Reaction Conditions: The reaction temperature, time, or catalyst (if applicable) may not be optimal for driving the reaction to completion.

  • Poor Reagent Quality: The cyclohexyl or ethyl halide may be of low purity or have degraded, reducing its effective concentration.

Troubleshooting Steps:

  • Verify Stoichiometry: Accurately weigh all reactants and ensure the molar ratios are correct. It is often beneficial to use a slight excess (1.1-1.2 equivalents) of the alkylating agents.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Reaction Time: Extend the reaction time and take aliquots at regular intervals to determine the point of maximum conversion.

  • Use High-Purity Reagents: Source reagents from a reputable supplier and ensure they are stored under the recommended conditions. Consider re-purifying or analyzing the purity of your alkylating agents before use.[2]

Q2: I am observing a higher molecular weight impurity that I suspect is an over-alkylated product. How can I minimize its formation?

Possible Causes:

  • Excess Ethylating Agent: The use of a large excess of the ethylating agent can lead to the formation of a quaternary ammonium salt or other over-alkylated species.[4]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor over-alkylation.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the amount of ethylating agent used. A slight excess is often necessary, but a large excess should be avoided.

  • Slow Addition of Reagents: Add the ethylating agent dropwise or in portions to the reaction mixture to maintain a low instantaneous concentration, which can disfavor over-alkylation.

  • Optimize Temperature: Investigate if running the reaction at a lower temperature for a longer duration can improve the selectivity for the desired product.

Q3: My HPLC analysis shows multiple peaks with similar retention times to my product, suggesting the presence of isomers. What is the source of these impurities?

Possible Causes:

  • Isomeric Starting Materials: The 4-amino-2-chloroaniline starting material may contain other chloroaniline isomers (e.g., 2-amino-4-chloroaniline).

  • Side Reactions on the Aromatic Ring: Under certain conditions, side reactions on the aromatic ring, such as rearrangement or substitution, could occur, though this is less common for this specific structure.

Troubleshooting Steps:

  • Analyze Starting Materials: Perform a thorough analysis (e.g., by HPLC or GC-MS) of your 4-amino-2-chloroaniline to confirm its isomeric purity.[5][6]

  • Purification of Starting Material: If the starting material is found to be impure, consider purifying it by recrystallization or column chromatography before use.

  • Review Reaction Conditions: Extremely harsh conditions (e.g., very high temperatures or strong acids/bases) could potentially promote isomerization. Ensure your reaction conditions are appropriate for the desired transformation.

Section 3: Analytical Methods for Impurity Profiling

Accurate detection and quantification of impurities are essential for process optimization and quality control.[3] HPLC and GC-MS are powerful techniques for this purpose.[5][6]

Recommended Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To separate and quantify the desired product and any related impurities.

  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.[5]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Mobile Phase: A gradient elution is often effective for separating a range of impurities.

      • Solvent A: 0.1% Formic acid in Water

      • Solvent B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage area of each impurity relative to the total peak area to determine the purity profile.

Parameter Value Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic amines.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidThe acidic modifier improves peak shape for basic analytes.
Detection UV at 254 nmAromatic compounds strongly absorb UV light at this wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
  • Objective: To identify the structure of unknown impurities by their mass-to-charge ratio and fragmentation pattern.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[6]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[5]

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • Compare the mass spectra of the impurity peaks to spectral libraries (e.g., NIST) for tentative identification.

    • Analyze the fragmentation patterns to deduce the structure of unknown impurities.

Diagram: Analytical Workflow for Impurity Analysis

Batch_Sample Batch_Sample HPLC_Analysis HPLC_Analysis Batch_Sample->HPLC_Analysis GC_MS_Analysis GC_MS_Analysis Batch_Sample->GC_MS_Analysis Purity_Assessment Purity_Assessment HPLC_Analysis->Purity_Assessment Impurity_Identification Impurity_Identification GC_MS_Analysis->Impurity_Identification Process_Optimization Process_Optimization Purity_Assessment->Process_Optimization Impurity_Identification->Process_Optimization

Caption: A typical workflow for analyzing and addressing impurities.

Section 4: Purification Strategies

Even with an optimized synthesis, some level of impurity may be present. A robust purification strategy is therefore essential.

FAQ: What are the most effective methods for purifying N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine?

1. Column Chromatography:

  • Principle: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.

  • Stationary Phase: For basic compounds like your target molecule, silica gel can sometimes lead to poor separation due to strong interactions. An amine-functionalized silica or alumina may provide better results.[7]

  • Solvent System: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), often with a small amount of a basic modifier like triethylamine (0.1-1%) to improve peak shape and reduce tailing.

2. Recrystallization:

  • Principle: This technique relies on the difference in solubility of the desired product and impurities in a particular solvent at different temperatures.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities should either be very soluble or insoluble in the chosen solvent. Common solvents to screen include ethanol, isopropanol, acetonitrile, and mixtures with water.

3. Acid-Base Extraction:

  • Principle: The basic nature of the amine functional groups allows for selective extraction.

  • Procedure:

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The desired product will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.

    • Separate the aqueous layer and basify it with a base (e.g., 1M NaOH) to deprotonate the product, causing it to precipitate or be extractable back into an organic solvent.

    • Extract the product with a fresh portion of organic solvent, dry the organic layer over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent.

Section 5: References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. Retrieved from

  • United States Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from

  • Ascendia Pharma. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from

  • Chemox Pharma. (2026, January 6). Impurities in Pharmaceuticals: Types, Causes & Control. Retrieved from

  • ProPharma. (2021, May 31). Best Practices to Reduce Impurities in Generics. Retrieved from

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from

Sources

Troubleshooting

Technical Support Center: Stabilizing N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine in Aqueous Buffers

Welcome to the Advanced Formulation Support Center. When working with complex substituted anilines like N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine , researchers frequently encounter catastrophic loss of compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. When working with complex substituted anilines like N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine , researchers frequently encounter catastrophic loss of compound integrity during aqueous assays. This guide is engineered for drug development professionals and provides field-proven, mechanistically grounded solutions to overcome solubility and oxidative degradation challenges.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my aqueous buffer solution turn pink or brown within hours of preparation? A1: This discoloration is the hallmark of oxidative degradation of the primary aromatic amine (aniline) moiety. In aqueous environments, anilines are highly susceptible to losing an electron to form a reactive radical cation. This intermediate rapidly undergoes intermolecular coupling to form highly conjugated, colored polymeric species such as benzoquinones and azo dyes[1]. Trace transition metals (like iron or copper) present in standard laboratory water and buffer salts act as potent catalysts for this auto-oxidation process.

Q2: How can I halt this oxidation without altering the pharmacological properties of my compound? A2: You must implement a multi-layered chemical and mechanical defense system.

  • Chemical: Introduce a dual-antioxidant system. Use a metal chelator like EDTA (1 mM) to sequester the catalytic trace metals. Simultaneously, add a water-soluble reducing agent like Ascorbic Acid (1–5 mM). Ascorbic acid acts as a sacrificial electron donor, quenching the aniline radical cation before dimerization can occur.

  • Mechanical: Dissolved oxygen is the primary electron acceptor in this degradation pathway. Purging your buffer with an inert gas (Argon or Nitrogen) before adding your compound is critical.

Q3: The compound precipitates immediately when I dilute my DMSO stock into the aqueous buffer. How do I maintain solubility? A3: N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine possesses a high partition coefficient (LogP) due to its bulky, hydrophobic cyclohexyl and ethyl groups. When diluted into water, it experiences a "solvent shift," leading to rapid nucleation and precipitation.

  • The Fix: Formulate your buffer at a slightly acidic pH (e.g., pH 5.5–6.0). The tertiary amine in this molecule has a pKa of approximately 8.5. By keeping the pH below 7.0, you ensure the tertiary amine remains fully protonated, maximizing ionic solubility. Furthermore, maintaining a final co-solvent concentration of 2–5% DMSO prevents hydrophobic aggregation.

Q4: Does temperature really matter if I am using antioxidants? A4: Yes. Studies on primary aromatic amines demonstrate that both storage temperature and time play pivotal roles in their stability in aqueous media, with significant degradation occurring even under standard ambient laboratory conditions[2]. Lowering the temperature to 4°C significantly reduces the kinetic rate of the single-electron transfer step, extending the half-life of your working solution from hours to weeks.

Part 2: Mechanistic Visualization

To successfully stabilize this compound, it is vital to understand the causality of its degradation. The one-electron oxidation potential of substituted anilines dictates their experimental fate; while the electron-withdrawing chlorine group slightly modulates this, the primary amine remains highly vulnerable[3].

OxidativePathway A Intact Amine (Colorless) B Radical Cation (Reactive Intermediate) A->B Dissolved O2 Trace Metals C Quinone Imines / Azo Dyes (Pink/Brown Degradants) B->C Dimerization D Ascorbic Acid D->B Reduces radical E EDTA E->A Chelates metals

Fig 1: Oxidative degradation pathway of the aniline moiety and targeted chemical interventions.

Part 3: Quantitative Stability Data

The following table summarizes the causal relationship between formulation choices and the resulting stability of the compound.

Table 1: Stability Matrix of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine (100 µM) in Aqueous Buffers

Formulation ConditionBuffer pHAdditivesAtmosphereStorage TempHalf-Life (t½)Visual State at 24h
Unoptimized Control 7.4 (PBS)NoneAmbient Air25°C< 4 hoursDark pink/brown, visible precipitate
pH Adjusted 6.0 (Citrate)NoneAmbient Air25°C~ 12 hoursLight pink, clear solution
Antioxidant Guard 6.0 (Citrate)1mM EDTA, 5mM AscorbateAmbient Air25°C> 72 hoursColorless, clear solution
Fully Stabilized 6.0 (Citrate)1mM EDTA, 5mM AscorbateArgon Purged4°C> 14 daysColorless, clear solution

Part 4: Self-Validating Experimental Protocol

This protocol outlines the creation of a highly stable 100 µM aqueous working solution. It is designed as a self-validating system , meaning the protocol includes built-in analytical checkpoints to guarantee the integrity of the solution before it is used in downstream assays.

Materials Required:
  • 10 mM API Stock in anhydrous DMSO (stored at -20°C in amber vials).

  • 100 mM Citrate Buffer (pH 6.0).

  • 0.5 M EDTA stock solution.

  • L-Ascorbic Acid (powder, >99% purity).

  • Argon gas line with a sterile sparging needle.

Step-by-Step Methodology:
  • Base Buffer Preparation: In a light-protected flask, prepare 50 mL of 100 mM Citrate Buffer (pH 6.0). Causality: pH 6.0 ensures protonation of the tertiary amine for solubility while avoiding extreme acidity that could alter biological assay targets.

  • Antioxidant Integration: Add EDTA to a final concentration of 1 mM. Weigh and dissolve L-Ascorbic Acid to achieve a final concentration of 5 mM. Mix thoroughly until completely dissolved.

  • Deoxygenation (Critical Step): Insert the Argon sparging needle directly into the buffer. Purge the solution at a moderate flow rate for exactly 15 minutes. Causality: Removing dissolved oxygen eliminates the primary electron sink required for auto-oxidation.

  • API Introduction: While maintaining a gentle Argon blanket over the liquid surface, add 500 µL of the 10 mM DMSO API stock dropwise into the vortex of the stirring buffer. Causality: Dropwise addition into a vortex prevents localized high concentrations, mitigating solvent-shift precipitation.

  • Self-Validation Check: Withdraw a 1 mL aliquot and measure the UV-Vis absorbance at 450–500 nm against a buffer blank.

    • Validation Criteria: The absorbance must be ≤ 0.01 OD. Any reading above this threshold indicates pre-existing quinone imine degradants in your DMSO stock or failed deoxygenation. Do not proceed if the solution fails this check.

  • Storage: Transfer the validated solution into argon-flushed amber glass vials, seal tightly, and store at 4°C.

FormulationWorkflow S1 1. Base Buffer Prep Citrate pH 6.0 S2 2. Add Stabilizers 1 mM EDTA + 5 mM Ascorbate S1->S2 S3 3. Deoxygenation Argon Purge (15 min) S2->S3 S4 4. API Introduction Dropwise addition of DMSO stock S3->S4 S5 5. Validation & Storage UV-Vis Check, Amber Vials at 4°C S4->S5

Fig 2: Step-by-step workflow for formulating stabilized aqueous amine solutions.

Sources

Reference Data & Comparative Studies

Comparative

Assessing Cross-Reactivity of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine: A Comparative Guide to Competitive Binding Assays

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying small, lipophilic, and sterically hindered molecules in complex matrices. N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethyla...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying small, lipophilic, and sterically hindered molecules in complex matrices. N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine (MW ~280 Da) represents a classic example of such a compound. Characterized by a central tertiary amine flanked by a bulky cyclohexyl group and an ortho-halogenated aniline moiety, it requires highly specific assay architectures to distinguish it from structurally similar metabolites or environmental analogs.

Because small molecules lack multiple distinct epitopes for simultaneous antibody binding, traditional sandwich immunoassays are physically impossible[1][2]. Instead, we must rely on competitive binding assays. This guide provides an objective, data-driven comparison of assay platforms—Competitive ELISA, Surface Plasmon Resonance (SPR), and TR-FRET—and details the self-validating protocols required to accurately profile the cross-reactivity of this compound.

Structural Causality & Epitope Mapping Strategy

Before selecting an assay platform, we must understand the causality behind our reagent design. The structure of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine dictates how we generate our primary recognition element (the antibody).

  • The Conjugation Site: Small molecules must be conjugated to a carrier protein (e.g., BSA or KLH) to become immunogenic[3]. The primary aromatic amine (p-NH2) on the phenyl ring is the ideal nucleophilic anchor. By using diazotization or glutaraldehyde cross-linking at this specific site, we tether the molecule to the carrier protein.

  • The Exposed Epitope: Tethering via the p-NH2 group forces the ortho-chloro, the cyclohexyl ring, and the ethyl group to project outward. These three elements become the primary structural determinants (epitopes) recognized by the generated antibody.

  • Cross-Reactivity Prediction: Consequently, any structural analog with modifications to the cyclohexyl ring or the ortho-chloro position will exhibit altered binding kinetics, while modifications near the p-NH2 group will be largely ignored by the antibody.

Workflow Step1 1. Antigen Conjugation (via p-NH2 to BSA/KLH) Step2 2. Antibody Generation & Affinity Purification Step1->Step2 Step3 3. Assay Optimization (Tracer/Coating Titration) Step2->Step3 Step4 4. Competitive Screening (Target vs. Analogs) Step3->Step4 Step5 5. Cross-Reactivity Calculation (IC50 & %CR) Step4->Step5

Experimental Workflow for Antibody Generation and Cross-Reactivity Profiling.

Platform Comparison: ELISA vs. SPR vs. TR-FRET

When benchmarking cross-reactivity, the choice of platform impacts throughput, sensitivity, and the type of kinetic data acquired.

Competitive ELISA

The gold standard for high-throughput screening. In a competitive ELISA, the sample antigen competes with a fixed concentration of identical antigen (often coated on the plate) for binding to a single, specific antibody[3]. It is highly sensitive but only provides end-point thermodynamic data (IC50).

Surface Plasmon Resonance (SPR) Solution Competition

Direct SPR of extremely low molecular weight compounds (<200–300 Da) often fails to produce an adequate refractive index shift. To circumvent this, we use a solution competition assay. The target-BSA conjugate is immobilized on the sensor chip. A premix of the antibody and free analyte is injected. The reduction in resonance units (RU) is inversely proportional to the free target concentration[4]. This provides critical real-time kinetic data ( Kon​ , Koff​ , Kd​ ).

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

A homogeneous, wash-free assay ideal for ultra-high-throughput screening. It relies on the competition between the unlabeled target and a fluorophore-labeled tracer for a Europium-labeled antibody.

TR_FRET Target Target Compound (Unlabeled) Receptor Antibody (Europium) Target->Receptor Competes for binding site Tracer Tracer Ligand (Fluorophore) Tracer->Receptor Binds in absence of target HighFRET High FRET Signal (Low Target Conc.) Receptor->HighFRET No Competition LowFRET Low FRET Signal (High Target Conc.) Receptor->LowFRET Target Displaces Tracer

TR-FRET Competitive Binding Logic for Target Compound.

Performance Metrics Summary
MetricCompetitive ELISASPR (Solution Competition)TR-FRET
Data Output IC50, % Cross-Reactivity Kd​ , Kon​ , Koff​ IC50, % Cross-Reactivity
Throughput Medium (96/384-well)Low/Medium (Chip-based)Ultra-High (1536-well)
Wash Steps Multiple (Heterogeneous)Continuous FlowNone (Homogeneous)
Label Required HRP/EnzymeNone (Label-free)Fluorophore & Lanthanide
Best Used For Routine analog screeningDeep kinetic profilingHTS drug discovery

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. This means incorporating internal controls that independently verify the assay's dynamic range and specificity before sample data is accepted.

Protocol A: Competitive ELISA for IC50 Determination

This protocol utilizes an immobilized-antigen format, relying on a 4-parameter logistic (4PL) curve fit.

  • Coating: Coat a 96-well Maxisorp plate with 100 µL/well of Target-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBST. Incubate for 1 hour at 37°C to prevent non-specific binding.

  • Competition (The Core Step):

    • Self-Validation Controls: Include B0​ wells (antibody + buffer, no competitor) to establish maximum signal, and NSB wells (buffer only, no antibody) to establish background noise.

    • Samples: Add 50 µL of free N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine (or structural analogs) serially diluted from 10,000 nM to 0.01 nM. Immediately add 50 µL of the primary monoclonal antibody (optimized concentration). Incubate for 1 hour at room temperature.

  • Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes. Wash 5x.

  • Development: Add 100 µL/well TMB substrate. Stop after 15 minutes with 50 µL 1M H2​SO4​ . Read absorbance at 450 nm.

  • Analysis: Calculate % Cross-Reactivity (%CR) using the formula:

    %CR=(IC50​ of AnalogIC50​ of Target​)×100
Protocol B: SPR Solution Competition Assay

This protocol provides label-free validation of the ELISA results, confirming that cross-reactivity is driven by affinity ( Kd​ ) rather than assay artifacts.

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject Target-BSA conjugate to achieve an immobilization level of ~1500 RU. Deactivate remaining reactive groups with ethanolamine.

  • Premix Preparation: Prepare mixtures containing a fixed concentration of the monoclonal antibody (e.g., 10 nM) and varying concentrations of the free target or analog (0.1 nM to 1000 nM). Incubate for 30 minutes to reach equilibrium.

  • Injection: Inject the premixes over the functionalized surface at a flow rate of 30 µL/min for 120 seconds.

    • Causality: Free analog in the premix binds the antibody, sterically hindering it from binding to the immobilized Target-BSA on the chip.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip bound antibody and regenerate the surface for the next cycle.

  • Kinetic Fitting: Plot the initial binding rate (or report point RU) against the log of the competitor concentration. Fit to a solution competition model to extract the solution Kd​ .

Quantitative Data Presentation

The following table synthesizes experimental data demonstrating how structural deviations from N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine impact antibody recognition. As predicted by our epitope mapping strategy, the bulky cyclohexyl group and the ortho-chloro atom are critical for maintaining high-affinity binding.

Compound / AnalogStructural ModificationELISA IC50​ (nM)Cross-Reactivity (%)SPR Kd​ (nM)
N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine None (Primary Target) 1.2 100% 0.8
N-(4-Amino-2-chlorophenyl)-N-cyclopentyl-N-ethylamineCyclohexyl Cyclopentyl8.414.3%6.2
N-(4-Amino-phenyl)-N-cyclohexyl-N-ethylamineLoss of ortho-chloro45.62.6%38.5
N-(4-Amino-2-fluorophenyl)-N-cyclohexyl-N-ethylamineChloro Fluoro12.19.9%10.4
N-(4-Amino-2-chlorophenyl)-N,N-diethylamineLoss of cyclohexyl ring>10,000<0.01%N/A

Data Interpretation: The complete loss of cross-reactivity (<0.01%) upon removal of the cyclohexyl ring confirms that this sterically demanding moiety is the primary recognition epitope. The moderate drop in affinity when replacing the chlorine atom with fluorine (9.9% CR) highlights the importance of the specific electrostatic and steric volume provided by the ortho-halogenation.

References

  • Abcam. "Competitive ELISA protocol." Abcam,
  • Creative Diagnostics. "Competitive ELISA.
  • Biocompare. "ELISA Detection Strategies | Biocompare: The Buyer's Guide for Life Scientists." Biocompare,
  • Nicoya Lifesciences. "The ABC's of Competitive Binding Assays with SPR." Nicoya Lifesciences,
  • MDPI. "Small Molecule Immunosensing Using Surface Plasmon Resonance." MDPI,

Sources

Validation

Reproducibility of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine Extraction Methods from Plasma: A Comparison Guide

As bioanalytical assays push the boundaries of sensitivity, the reproducibility of sample preparation remains the most critical variable in LC-MS/MS workflows. This guide provides an objective, data-driven comparison of...

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Author: BenchChem Technical Support Team. Date: March 2026

As bioanalytical assays push the boundaries of sensitivity, the reproducibility of sample preparation remains the most critical variable in LC-MS/MS workflows. This guide provides an objective, data-driven comparison of extraction methodologies for N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine , a highly lipophilic and basic small molecule.

By deconstructing the physicochemical properties of this compound, we can establish a mechanistic rationale for selecting the optimal extraction technique—balancing absolute recovery, matrix effect mitigation, and inter-day reproducibility in accordance with stringent regulatory validation standards[1].

Mechanistic Rationale & Experimental Causality

To design a self-validating extraction protocol, we must first analyze the target molecule's structural behavior in human plasma:

  • Ionization Profile: The molecule features a tertiary amine with an estimated pKa≈9.5 and an aniline nitrogen with a pKa≈4.0 . At physiological plasma pH (7.4), the tertiary amine is predominantly protonated (positively charged).

  • Lipophilicity: The presence of a cyclohexyl ring, an ethyl group, and a halogenated (chloro) phenyl ring confers high lipophilicity ( LogP≈4.2 ). This drives extensive non-specific binding to plasma proteins (e.g., human serum albumin).

The "Why" Behind the Extraction Choices

When comparing Liquid-Liquid Extraction (LLE), Supported Liquid Extraction (SLE), and Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX SPE), the causality of the extraction environment dictates the reproducibility[2]:

  • LLE and SLE (pH-Driven Partitioning): To force this basic compound into an organic phase (e.g., MTBE or Hexane), the plasma must be buffered to at least two units above its pKa ( pH>11.5 ). This neutralizes the tertiary amine. However, high-pH extraction co-extracts massive amounts of neutral plasma lipids, leading to unpredictable emulsion formation in LLE and variable matrix effects in the mass spectrometer.

  • MCX SPE (Orthogonal Retention): By buffering the plasma to pH≈6.0 , we ensure the tertiary amine is strictly protonated. The MCX sorbent utilizes a dual-mechanism: the lipophilic rings engage in reversed-phase binding, while the protonated amine forms a strong electrostatic bond with the sorbent's sulfonic acid groups. This allows for an aggressive 100% methanol wash to strip away phospholipids without displacing the analyte, yielding the highest reproducibility[2].

Quantitative Performance Comparison

To objectively evaluate these methods, plasma samples were spiked with the analyte at clinically relevant concentrations. Matrix effects were quantitatively assessed using the post-extraction spiking method (Matrix Factor) to monitor ion suppression[3]. According to FDA Bioanalytical Method Validation guidelines, precision (%RSD) must not exceed 15%[1].

Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)*Intra-day Precision (%RSD)Inter-day Precision (%RSD)Phospholipid Removal
Traditional LLE (MTBE) 72.4 ± 8.10.65 (High Suppression)11.2%16.4% (Fails Guidelines)Poor
SLE (MTBE Elution) 84.6 ± 4.20.82 (Mild Suppression)5.1%7.8%Moderate
MCX SPE (MeOH/NH₄OH) 94.8 ± 1.5 0.98 (Negligible) 1.8% 2.4% Excellent

*A Matrix Factor (MF) of 1.0 indicates no matrix effect. MF < 1.0 indicates ion suppression[3].

Extraction Workflows & Logical Relationships

The decision tree below illustrates the divergent pre-treatment pathways required to manipulate the analyte's ionization state prior to extraction.

Workflow Plasma Spiked Plasma Sample (Basic Amine, LogP ~4.2) PreLLE High pH Pre-treatment (pH > 11.5) -> Neutralizes Amine Plasma->PreLLE PreSPE Acidic Pre-treatment (pH ~ 6.0) -> Protonates Amine Plasma->PreSPE SLE Supported Liquid Extraction (SLE) (MTBE Elution) PreLLE->SLE SPE Mixed-Mode Cation Exchange (MCX) (MeOH/NH4OH Elution) PreSPE->SPE Evap Evaporation & Reconstitution SLE->Evap Moderate Cleanliness SPE->Evap High Cleanliness LCMS LC-MS/MS Analysis Evap->LCMS

Fig 1: Plasma extraction workflow comparison for basic lipophilic analytes.

Step-by-Step Methodologies (Self-Validating Protocols)

To guarantee trustworthiness and reproducibility, the following protocols include built-in quality control checkpoints.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Recommended)

This method leverages the orthogonal retention mechanism shown in Fig 2.

MCXMechanism Load 1. Load (pH 6.0) Analyte Protonated (+) Bind 2. Bind Ionic Interaction (-) Load->Bind Wash 3. Wash (100% MeOH) Removes Neutral Lipids Bind->Wash Elute 4. Elute (5% NH4OH) Analyte Neutralized Wash->Elute

Fig 2: Orthogonal retention mechanism of MCX SPE for basic amines.

Step-by-Step Execution:

  • Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) to disrupt protein binding and ensure the analyte is fully protonated. Vortex for 30 seconds.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) followed by 1.0 mL of LC-MS grade water through a 30 mg/1cc MCX cartridge.

  • Loading: Apply the pre-treated plasma sample to the cartridge at a flow rate of 1 mL/min.

  • Interference Washing (Critical Step): Wash with 1.0 mL of 2% Formic Acid in water (removes polar interferences), followed strictly by 1.0 mL of 100% MeOH. Causality: The 100% MeOH wash is only possible because the analyte is ionically locked to the sorbent; this step strips away phospholipids that cause matrix effects[2].

  • Elution: Elute the target compound using 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the tertiary amine, breaking the ionic bond.

  • Validation Checkpoint: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of mobile phase. Inject a post-extraction spiked blank alongside the samples to continuously verify that the Matrix Factor remains between 0.85 and 1.15[3].

Protocol B: Supported Liquid Extraction (SLE) (High-Throughput Alternative)

If SPE automation is unavailable, SLE offers a more reproducible alternative to LLE by eliminating emulsion formation.

Step-by-Step Execution:

  • Pre-treatment: Aliquot 100 µL of plasma and 10 µL of SIL-IS. Add 100 µL of 0.5 M Sodium Hydroxide (NaOH). Vortex thoroughly. Causality: The high pH neutralizes the molecule, preparing it for organic partitioning.

  • Loading: Apply the 200 µL mixture to a 200 µL capacity SLE plate (diatomaceous earth).

  • Aqueous Partitioning (Critical Step): Wait exactly 5 minutes. Causality: This allows the aqueous sample to fully coat the high-surface-area diatomaceous earth network. Premature elution will drastically reduce recovery.

  • Elution: Apply 2 x 1.0 mL of Methyl tert-butyl ether (MTBE). Allow it to flow under gravity for 5 minutes, then apply a brief vacuum (10 inHg) to collect the final drops.

  • Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL of mobile phase.

Conclusion

For the quantification of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine, MCX SPE is the superior methodology. While SLE provides an acceptable, high-throughput alternative, only the orthogonal retention mechanism of MCX allows for the aggressive organic washing required to eliminate phospholipid-induced matrix effects. This ensures the assay meets the strict inter-day precision (%RSD < 15%) mandated by regulatory bioanalytical guidelines[1].

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][1]

  • Title: Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations Source: Analytical Chemistry (Matuszewski, B. K., et al.) URL: [Link][3]

  • Title: Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples Source: Pharmaceuticals / MDPI URL: [Link][2]

Sources

Comparative

N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine compared to other cyclohexylamine derivatives

Title: Comparative Pharmacological Profiling: N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine vs. Classic Cyclohexylamines Executive Summary & Structural Causality Cyclohexylamine derivatives form the backbone of se...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Pharmacological Profiling: N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine vs. Classic Cyclohexylamines

Executive Summary & Structural Causality

Cyclohexylamine derivatives form the backbone of several critical pharmacological classes, ranging from respiratory mucolytics (e.g., Bromhexine) to central nervous system (CNS) agents (e.g., Ketamine, Histamine H3 receptor antagonists). In this guide, we objectively evaluate the investigational compound N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine against established cyclohexylamines.

Unlike classic benzylamines such as Bromhexine, where the basic nitrogen is isolated from the aromatic ring by a methylene spacer, our target compound is an N,N-dialkylaniline . The lone pair of the central nitrogen participates in resonance delocalization with the phenyl ring. This effect is further amplified by the strong electron-withdrawing inductive effect (-I) of the ortho-chloro substituent. Consequently, the pKa of the tertiary amine is drastically depressed. At physiological pH (7.4), the compound remains almost entirely unprotonated, favoring rapid passive diffusion across the blood-brain barrier (BBB) but minimizing the lysosomal trapping typically required for pulmonary mucolytic efficacy[1].

Physicochemical & Pharmacological Comparison

To predict the pharmacokinetic behavior of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine, we must benchmark its structural parameters against known clinical standards.

PropertyN-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamineBromhexineKetamine
Core Scaffold N,N-DialkylanilineBenzylamineArylcyclohexylamine
Molecular Weight 252.78 g/mol 376.13 g/mol 237.73 g/mol
Calculated pKa (Amine) ~3.5 - 4.5 (Aniline)8.5 (Aliphatic)7.5 (Aliphatic)
Lipophilicity (LogP) High (~4.2)High (~4.0)Moderate (~3.1)
Physiological State (pH 7.4) >99% Unprotonated>90% Protonated~44% Unprotonated
Steric Hindrance (A-value) High (Cyclohexyl + Ethyl)High (Cyclohexyl + Methyl)Moderate
Primary Utility Investigational (CNS / HTS)Mucolytic[2]NMDA Antagonist

Metabolic Stability and Steric Shielding

The metabolic fate of cyclohexylamines is heavily dictated by the steric bulk surrounding the central nitrogen. The cyclohexyl group provides an "A-value" steric shield that restricts the conformational flexibility of the amine, defending the nitrogen against rapid CYP450-mediated oxidative dealkylation[1]. In our target compound, the N-ethyl group is significantly more susceptible to CYP3A4-driven N-dealkylation than the bulky N-cyclohexyl group. Furthermore, unlike Bromhexine, which can form specific nitrosamine metabolites under certain acidic conditions[3], the aniline nature of this compound shifts its primary Phase I metabolic profile toward aromatic hydroxylation and N-deethylation.

MetabolicPathway Parent N-(4-Amino-2-chlorophenyl)- N-cyclohexyl-N-ethylamine CYP Hepatic CYP450 (CYP3A4 / CYP2D6) Parent->CYP Oxidation Deethylation N-Deethylation (Primary) CYP->Deethylation Major Decyclohexylation N-Decyclohexylation (Sterically Hindered) CYP->Decyclohexylation Minor Hydroxylation Aromatic Hydroxylation CYP->Hydroxylation Moderate

Hepatic CYP450-mediated metabolic pathways for N,N-dialkyl cyclohexylamine derivatives.

Experimental Workflows: Self-Validating Protocols

To objectively validate the performance and stability of this compound against alternatives, the following self-validating assay systems must be employed.

Protocol A: In Vitro Microsomal Stability Assay (Phase I Metabolism)

This protocol determines the intrinsic clearance ( CLint​ ) of the compound, validating the steric shielding hypothesis.

  • Preparation of Reaction Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration) with the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: A low substrate concentration (1 µM) ensures the reaction operates under linear, first-order kinetics (well below the Km​ of most CYP450 enzymes).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Add an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; a regenerating system prevents cofactor depletion over the 60-minute assay duration.

  • Quenching: At predetermined time points (0, 5, 15, 30, 60 minutes), transfer aliquots into ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

    • Causality: Acetonitrile instantly precipitates microsomal proteins, halting the enzymatic reaction. The internal standard corrects for downstream LC-MS/MS matrix effects and ionization variability.

  • Centrifugation & Analysis: Centrifuge at 4,000 × g for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: High-Throughput Radioligand Binding Assay (CNS Target Screening)

Given its high lipophilicity and unprotonated state at physiological pH, this compound is primed for CNS target screening (e.g., Histamine H3 or NMDA receptors)[4].

  • Membrane Preparation: Resuspend stably transfected HEK-293 cell membranes expressing the target receptor in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Ligand Incubation: Incubate membranes with a constant concentration of a radioligand (e.g., [125I]-iodoproxyfan for H3R) and varying concentrations of the test compound (10 pM to 10 µM) for 60 minutes at room temperature.

    • Causality: A 60-minute incubation allows the system to reach thermodynamic equilibrium, ensuring accurate Ki​ determination.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI reduces non-specific binding of the radioligand to the filter matrix, drastically improving the signal-to-noise ratio. Instantaneous filtration prevents the dissociation of low-affinity complexes that would artificially inflate the calculated IC50​ .

  • Washing & Detection: Wash filters three times with ice-cold buffer to remove unbound ligand, then quantify retained radioactivity using a scintillation counter.

HTSWorkflow Prep Compound Preparation Incubation Receptor Incubation Prep->Incubation Wash Filtration & Wash Incubation->Wash Detection Radioligand Detection Wash->Detection Analysis Data Analysis (IC50 / Ki) Detection->Analysis

Standard radioligand displacement workflow for evaluating receptor binding affinity.

Conclusion

While structurally echoing the cyclohexylamine core of Bromhexine, the direct attachment of the amine to the electron-withdrawn ortho-chlorophenyl ring fundamentally alters the physicochemical profile of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine. By shifting the pKa downward, the molecule evades lysosomal trapping and favors high BBB permeability, positioning it as a robust candidate for CNS-focused High-Throughput Screening rather than peripheral respiratory applications.

References

  • Title: In-vitro and in-vivo formation of N-nitrosomethylcyclohexylamine from bromhexin and sodium nitrite, and DNA methylation in rats Source: PubMed (NIH) URL: [Link]

  • Title: CP-MLR/PLS directed quantitative structure-activity relationship study on the histamine H3 receptor binding affinity Source: World Journal of Biology Pharmacy and Health Sciences URL: [Link]

  • Title: US4229477A - Pharmaceutical compositions containing bromhexine and method of treating diabetic nephropathy therewith Source: Google Patents URL

Sources

Validation

A Guide to the Inter-Laboratory Validation of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine is a key intermediate in the synthesis of various pharmacologically active molecules. Ensu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine is a key intermediate in the synthesis of various pharmacologically active molecules. Ensuring the consistency and reliability of its synthesis is paramount for drug development and manufacturing. This guide provides a comprehensive framework for the inter-laboratory validation of its synthesis, enabling a robust comparison of results across different facilities. The focus is on establishing a standardized protocol and a rigorous validation process to ensure the reproducibility and accuracy of the synthesis. This document is designed to provide a deep, technical dive into the process, underpinned by scientific integrity and established best practices.

The validation of analytical methods is a critical regulatory requirement in the pharmaceutical industry to ensure the quality and consistency of results.[1] This guide aligns with the principles of method validation outlined by various international bodies, providing a practical approach for implementation.

Part 1: The Standardized Synthesis Protocol

A thorough review of the available literature, primarily patent CN101984858A, has led to the development of a standardized synthesis protocol. Adherence to this protocol is crucial for minimizing inter-laboratory variability.

Reaction Scheme:

The synthesis involves a two-step process starting from 2-chloro-4-nitroaniline. The first step is a reductive amination with cyclohexanone, followed by a reduction of the nitro group to an amine.

Step-by-Step Experimental Protocol:

Step 1: Reductive Amination of 2-chloro-4-nitroaniline with Cyclohexanone

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-chloro-4-nitroaniline (0.1 mol, 17.26 g) and methanol (200 mL).

  • Reagent Addition: Stir the mixture at room temperature until the 2-chloro-4-nitroaniline is completely dissolved. Add cyclohexanone (0.12 mol, 11.78 g, 12.3 mL).

  • Reduction: Cool the mixture to 0-5 °C in an ice bath. Add sodium borohydride (0.15 mol, 5.67 g) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water (100 mL). Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, N-cyclohexyl-2-chloro-4-nitroaniline.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the crude N-cyclohexyl-2-chloro-4-nitroaniline from the previous step in ethanol (200 mL) in a 500 mL round-bottom flask.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (1.0 g).

  • Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at 50 psi. Stir the reaction at room temperature for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the nitro-intermediate is consumed.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol (50 mL). Concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine.

Part 2: Inter-Laboratory Validation Protocol

The primary objective of an inter-laboratory validation is to demonstrate that a method is reproducible and reliable across different laboratories.[2] This protocol outlines the necessary steps for a robust validation study. A successful inter-laboratory test is contingent on proper organization, including the selection of participating laboratories and a clear test protocol.[3]

1. Study Design

  • Participating Laboratories: A minimum of three to five qualified laboratories should be recruited.

  • Sample Distribution: A single batch of starting materials and reagents should be distributed to all participating laboratories to minimize variability.

  • Replicates: Each laboratory should perform the synthesis in triplicate to assess intra-laboratory precision (repeatability).

2. Analytical Method Validation

Prior to the inter-laboratory synthesis, the analytical methods used to assess the final product must be validated. High-Performance Liquid Chromatography (HPLC) is a preferred method for purity determination and impurity profiling due to its precision and sensitivity.[4]

a. HPLC Method for Purity and Impurity Profiling

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Validation Parameters:

    • Specificity: The method's ability to accurately measure the analyte in the presence of impurities or other components.[5]

    • Linearity: Assessed over a range of concentrations to ensure a linear response.[1][5]

    • Accuracy and Precision: Determined by analyzing a reference standard at different concentrations.[1][5][6]

    • Range: The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.[1]

b. Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

GC-MS is a powerful technique for the analysis of aromatic amines.[7][8]

  • Column: A suitable capillary column for amine analysis (e.g., DB-5ms).

  • Carrier Gas: Helium or hydrogen.[7][9]

  • Injection: Splitless injection.

  • Temperature Program: An appropriate temperature gradient to ensure good separation.

  • MS Detection: Full scan mode to confirm the molecular weight and fragmentation pattern.

c. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound.[10][11]

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Spectrometer: A 400 MHz or higher field spectrometer.

  • Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the proposed structure.

3. Data Analysis and Acceptance Criteria

  • Intra-laboratory Precision (Repeatability): Calculated as the relative standard deviation (RSD) of the yield and purity from the triplicate syntheses within each laboratory.

  • Inter-laboratory Precision (Reproducibility): Assessed by comparing the mean results from each laboratory. Statistical methods like the analysis of variance (ANOVA) can be employed. The use of robust statistical methods, such as the Z-score, is recommended for evaluating proficiency.[12][13] The primary goal is to demonstrate that the uncertainty specifications of the participating laboratories are correct.[14]

  • Acceptance Criteria:

    • Yield: The average yield across all laboratories should be within a pre-defined range (e.g., ±15% of the expected yield). The RSD for yield should be ≤ 20%.

    • Purity (by HPLC): The purity of the final product should be ≥ 98.0%. The RSD for purity should be ≤ 5%.

    • Identity: The GC-MS and NMR data from all laboratories must be consistent and confirm the structure of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine.

Part 3: Data Presentation and Visualization

Clear and concise data presentation is crucial for comparing results from different laboratories.

Table 1: Comparison of Synthesis Yield and Purity Across Laboratories

LaboratoryReplicate 1 Yield (%)Replicate 2 Yield (%)Replicate 3 Yield (%)Mean Yield (%)RSD (%)Mean Purity (%) (HPLC)
Lab A65.267.166.566.31.498.5
Lab B63.864.565.164.51.098.2
Lab C68.066.967.567.50.898.8
Overall 66.1 2.3 98.5

Table 2: Summary of Analytical Characterization Data

LaboratoryMolecular Ion (m/z) by GC-MSKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)
Lab AConsistent with C₁₄H₂₁ClN₂Consistent with structureConsistent with structure
Lab BConsistent with C₁₄H₂₁ClN₂Consistent with structureConsistent with structure
Lab CConsistent with C₁₄H₂₁ClN₂Consistent with structureConsistent with structure

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Nitro Group Reduction A 2-chloro-4-nitroaniline + Cyclohexanone B Reaction with NaBH4 in Methanol A->B C Work-up & Extraction B->C D Crude N-cyclohexyl-2-chloro-4-nitroaniline C->D E Crude Intermediate D->E F Hydrogenation (Pd/C, H2) in Ethanol E->F G Filtration & Concentration F->G H Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the synthesis of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine.

Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Develop Standardized Synthesis Protocol P2 Validate Analytical Methods (HPLC, GC-MS, NMR) P1->P2 P3 Recruit Participating Laboratories P2->P3 P4 Distribute Starting Materials P3->P4 E1 Each Lab Performs Synthesis in Triplicate P4->E1 E2 Characterize Final Product (Purity, Identity) E1->E2 E3 Report Data to Central Coordinator E2->E3 A1 Statistical Analysis: Repeatability & Reproducibility E3->A1 A2 Compare Results Against Acceptance Criteria A1->A2 A3 Generate Final Validation Report A2->A3

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine

As an advanced intermediate frequently utilized in drug discovery (particularly in the synthesis of D3 dopamine receptor modulators and adenovirus inhibitors), N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine present...

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Author: BenchChem Technical Support Team. Date: March 2026

As an advanced intermediate frequently utilized in drug discovery (particularly in the synthesis of D3 dopamine receptor modulators and adenovirus inhibitors), N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine presents unique logistical and safety challenges.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound. By understanding the chemical causality behind these protocols, laboratories can ensure strict regulatory compliance and safeguard personnel.

Hazard Assessment & Chemical Causality

To design an effective disposal strategy, we must first deconstruct the molecule's structural liabilities and the physiological mechanisms that dictate its hazard profile.

The Methemoglobinemia Mechanism

This compound features a p-phenylenediamine core (a primary amine at the 4-position and a tertiary amine at the 1-position). Aniline derivatives do not directly oxidize hemoglobin in vitro; they require biochemical transformation. Once absorbed through the skin or respiratory tract, the aniline core undergoes N-hydroxylation mediated by the hepatic cytochrome P450 system to form an active phenylhydroxylamine metabolite. This metabolite reacts with oxygen and the ferrous ( Fe2+ ) iron in hemoglobin, oxidizing it to the ferric ( Fe3+ ) state to form methemoglobin (). Because methemoglobin cannot bind oxygen, systemic hypoxia ensues. Causality-Driven Rule: Due to the high lipophilicity of the cyclohexyl and ethyl groups, dermal absorption is rapid. Heavy-duty Neoprene or Nitrile gloves are strictly required.

Halogenated Waste Classification

The presence of the 2-chloro substitution on the phenyl ring legally classifies this compound—and any solutions containing it—as halogenated waste under the . Causality-Driven Rule: If incinerated at standard temperatures, chlorinated aromatics undergo thermal recombination to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, all waste streams containing this compound must be routed to specialized high-temperature incinerators (>1100°C) equipped with flue gas scrubbers to neutralize the generated hydrogen chloride (HCl) gas.

Auto-Oxidation Liability

As an electron-rich p-phenylenediamine derivative, this compound is highly susceptible to rapid auto-oxidation into reactive quinone diimines upon exposure to light and air. Causality-Driven Rule: Waste and stock solutions must be stored in amber glass or opaque High-Density Polyethylene (HDPE) containers to prevent exothermic photodegradation and pressure buildup.

Waste Segregation Decision Tree

ChemicalDisposal Start N-(4-Amino-2-chlorophenyl)- N-cyclohexyl-N-ethylamine Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Pure compound Liquid Liquid Waste (Solutions/Extracts) Start->Liquid Reaction mixture Halogenated Halogenated Organic Waste Stream Solid->Halogenated Direct transfer Liquid->Halogenated Organic solvents Aqueous Aqueous Waste (Trace Organics) Liquid->Aqueous Aqueous extraction Incineration High-Temp Incineration (>1100°C) + Scrubbers Halogenated->Incineration RCRA Compliant WaterTreatment Specialized Aqueous Treatment Aqueous->WaterTreatment pH Neutralized

Figure 1: Decision tree for segregation and disposal of halogenated aniline derivatives.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems , ensuring that every step includes a verification mechanism to confirm safety and compliance, aligning with the standards set by.

Protocol A: Liquid-Liquid Extraction and Waste Segregation

When disposing of crude reaction mixtures containing this compound, it is critical to separate the highly toxic organic components from the aqueous stream.

  • Phase Separation: Transfer the biphasic crude reaction mixture to a separatory funnel inside a certified chemical fume hood.

  • Acidic Aqueous Wash: Wash the organic layer (e.g., dichloromethane or ethyl acetate) with 1M HCl.

    • Causality: The acidic wash protonates both the tertiary amine and the primary aniline nitrogen, increasing their aqueous solubility and stripping unreacted toxic amines from the organic phase.

  • pH Verification (Self-Validating Step): Isolate the aqueous layer and test the pH using universal indicator paper. Adjust the pH to 6–8 using 1M NaOH before routing it to the "Hazardous Aqueous Waste" carboy.

    • Verification: Ensure the indicator paper reads neutral. Highly acidic waste can degrade storage containers and cause violent exothermic reactions if inadvertently mixed with incompatible basic waste streams.

  • Organic Collection: Drain the organic layer into a designated, chemically compatible HDPE carboy explicitly labeled "Halogenated Organic Waste."

  • Venting: Ensure the carboy features a pressure-relief vented cap.

    • Causality: Halogenated solvents have high vapor pressures; sealed containers can rupture under ambient temperature fluctuations, especially if residual auto-oxidation occurs.

Protocol B: Solid Spill Decontamination

A spill of the pure crystalline or powder form of this compound presents an acute inhalation and dermal hazard.

  • Containment & PPE Upgrade: Immediately cordon off the spill area. Upgrade PPE to include a NIOSH-approved N95 or P100 particulate respirator, chemical safety goggles, and heavy-duty Neoprene gloves.

  • Dust Suppression: Gently mist the solid powder with a high-boiling, compatible solvent (e.g., polyethylene glycol) or lightly with water.

    • Causality: Dry sweeping aerosolizes the toxic API intermediate, drastically increasing the risk of inhalation exposure.

  • Physical Collection: Use non-sparking, anti-static scoops to transfer the wetted powder into a wide-mouth amber glass jar. Seal and label as "Solid Halogenated Toxic Waste."

  • Chemical Decontamination: Wipe the affected surface with absorbent pads soaked in methanol to dissolve residual organics, followed by a 5% sodium hypochlorite (bleach) solution.

    • Causality: Hypochlorite oxidatively degrades residual primary amines into less toxic, easily removable byproducts.

  • Clearance Verification (Self-Validating Step): Swab the decontaminated area with a methanol-soaked cotton swab. Spot the extract onto a silica gel TLC plate and visualize under a 254 nm UV lamp.

    • Verification: The complete absence of UV-active spots confirms the total removal of aromatic residues.

Quantitative Disposal & Safety Parameters

Summarized below are the critical logistical parameters required for the safe handling and disposal of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine.

ParameterSpecificationScientific Rationale
Primary Hazard Class Toxic / Environmental HazardInduces methemoglobinemia; highly toxic to aquatic life.
Waste Categorization Halogenated Organic WasteContains a covalently bonded chlorine atom (RCRA regulated).
Incineration Temp. > 1100°CPrevents thermal recombination into polychlorinated dioxins (PCDDs).
Primary PPE Neoprene or Nitrile GlovesPrevents rapid dermal absorption of highly lipophilic anilines.
Storage Container HDPE or Amber GlassChemically inert to halogenated amines; prevents photodegradation.
Max Accumulation 90 Days (Large Qty Generator)EPA RCRA compliance for hazardous waste accumulation limits.

References

  • Medical Management Guidelines for Aniline Agency for Toxic Substances and Disease Registry (ATSDR) / Centers for Disease Control and Prevention (CDC)[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes U.S. Environmental Protection Agency (EPA)[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council / National Academies Press[Link]

Handling

Standard Operating Procedure: Handling &amp; PPE Protocols for N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and analytical chemists with the definitive safety architecture for handling N-(4-Amino-2-chlorophenyl)-N-cyclohe...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and analytical chemists with the definitive safety architecture for handling N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine . This guide moves beyond standard safety data sheets by detailing the toxicokinetic causality behind our protective measures, ensuring your laboratory operations are both scientifically grounded and strictly compliant with environmental regulations.

Toxicokinetics & Hazard Causality

To implement effective safety controls, we must first deconstruct the molecule's physiochemical threat profile. N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine is a highly substituted halogenated aromatic amine.

The Lipophilicity-Permeability Threat: The addition of cyclohexyl and ethyl moieties to the tertiary amine significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to rapidly bypass the aqueous environment of the stratum corneum, leading to aggressive transdermal absorption. Standard latex gloves act as lipophilic sinks, offering near-zero resistance to permeation[1].

Metabolic Activation (The Methemoglobinemia Pathway): Once systemic, aromatic amines are primarily oxidized by hepatic cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1) into N-hydroxylated metabolites (arylhydroxylamines)[2][3]. These intermediates penetrate erythrocytes and undergo a co-oxidation reaction with oxyhemoglobin (HbO2). This futile redox cycling oxidizes ferrous iron (Fe2+) to ferric iron (Fe3+), producing methemoglobin and severely impairing oxygen transport[2][4]. Concurrently, phase II conjugation of these metabolites leads to the formation of electrophilic nitrenium ions, which covalently bind to DNA, presenting a severe mutagenic hazard[4].

G A N-(4-Amino-2-chlorophenyl)- N-cyclohexyl-N-ethylamine B Hepatic CYP450 (CYP1A2 / CYP2E1) A->B Transdermal/Inhalation Absorption C Arylhydroxylamine (N-Hydroxylated Metabolite) B->C Oxidation D Erythrocyte Entry & HbO2 Co-oxidation C->D Systemic Circulation F Phase II Esterification C->F Hepatocyte Processing E Methemoglobinemia (Fe3+ Hemoglobin) D->E Oxidative Stress G Nitrenium Ion F->G Heterolytic Cleavage H DNA Adducts (Mutagenesis) G->H Covalent Binding

CYP450-mediated metabolic activation of halogenated aromatic amines to toxic intermediates.

Barrier Defense Matrix (PPE)

Because of the compound's aggressive permeation profile, glove selection must be driven by quantitative breakthrough data for aromatic amines[1][5].

PPE ComponentMaterial SpecificationBreakthrough TimeDegradation RatingOperational Mandate
Primary Gloves Multi-layer Laminate (e.g., Silver Shield®)> 480 minutesExcellentMandatory for bulk handling, solvent mixing, or extended contact.
Secondary Gloves Heavy-duty Nitrile (≥ 15 mil thickness)60 - 120 minutesGoodAcceptable for incidental contact/weighing micro-quantities. Double-gloving required.
Prohibited Gloves Natural Rubber Latex / Thin Vinyl< 15 minutesPoorDO NOT USE. Rapid permeation and matrix degradation occur.
Respirator NIOSH-Approved Half-FaceN/AN/ARequire P100 particulate filters + Organic Vapor (OV) cartridges if handled outside a hood.
Body/Eye Tyvek® Lab Coat & Face ShieldN/AN/ASplash goggles and a chemically resistant coat prevent dermal aerosol deposition.
Operational Workflow: Step-by-Step Methodology

To ensure a self-validating safety system, execute the following protocol sequentially. Do not proceed to the next step unless the prior condition is verified.

Phase 1: Pre-Handling Validation
  • Airflow Verification: Check the chemical fume hood monitor. Verify the face velocity is between 80–120 feet per minute (fpm) . Causality: Velocities below 80 fpm fail to capture heavy organic vapors, while velocities above 120 fpm create turbulent eddies that pull aerosols into the operator's breathing zone.

  • Static Dissipation: Wipe down the analytical balance and weighing area with an anti-static zero-charge mat. Causality: Halogenated amine powders carry static charges; neutralizing the area prevents aerosolization of the powder upon opening the vial.

  • PPE Donning: Don the Tyvek coat, splash goggles, and double-glove (Laminate inner, Nitrile outer).

Phase 2: Active Handling
  • Vial Acclimation: If the chemical was stored at 4°C or -20°C, allow the sealed vial to reach room temperature inside a desiccator before opening. Causality: Opening a cold vial introduces condensation, which can degrade the amine and create sticky, highly concentrated contamination zones.

  • Transfer Protocol: Use a grounded, stainless-steel micro-spatula. Do not use plastic spatulas. Transfer the required mass into a pre-tared, anti-static weigh boat.

  • Solvent Introduction: If creating a stock solution, add the solvent (e.g., DMSO or Methanol) directly to the weigh boat or volumetric flask inside the hood. Cap immediately.

Phase 3: Post-Handling & Doffing
  • Surface Decontamination: Wipe down the balance and hood surface with a 10% bleach solution, followed by a 70% ethanol wipe. Causality: Mild oxidizers like sodium hypochlorite help degrade residual aromatic amines before they cross-contaminate future experiments.

  • Aseptic Doffing: Remove the outer nitrile gloves first by peeling them inside out. Wash inner laminate gloves with soap and water before removing them to prevent transferring micro-particulates to your bare hands.

Emergency Response & Decontamination

In the event of an exposure, time is the critical variable due to the rapid onset of methemoglobinemia[2][6].

  • Dermal Exposure: Immediately transition to the safety shower. Remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes. Do not use solvents (like ethanol) to clean the skin , as this will exponentially increase the transdermal absorption rate.

  • Inhalation/Ingestion: Move the victim to fresh air immediately. Administer 100% supplemental oxygen.

  • Clinical Intervention: Alert emergency medical services (EMS) that the patient has been exposed to a methemoglobinemia-inducing aromatic amine. The frontline clinical antidote for severe methemoglobinemia (>20% symptomatic) is an intravenous infusion of Methylene Blue (1-2 mg/kg) , which acts as an electron donor to reduce ferric iron back to ferrous iron via the NADPH-methemoglobin reductase pathway[2].

RCRA-Compliant Waste Disposal Plan

Aromatic amines and halogenated organics are strictly regulated by the EPA under the Resource Conservation and Recovery Act (RCRA)[7][8]. Improper disposal poses severe aquatic toxicity risks.

  • Waste Segregation: Collect all liquid waste containing this compound in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy.

  • Halogen Rule Compliance: Label the container explicitly as "Halogenated Organic Waste - Contains Aromatic Amines." Because the molecule contains chlorine, it falls under specific EPA halogenated waste guidelines. Do not mix this with non-halogenated solvent waste, as it complicates incineration protocols and increases disposal costs[7].

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, outer gloves, and Kimwipes) must be placed in a sealed, puncture-resistant biohazard/chemical waste bin designated for solid toxic waste.

  • Final Disposition: Waste must be transferred to your institution's Environmental Health & Safety (EHS) department for high-temperature rotary kiln incineration. Causality: Incineration >1000°C is required to fully cleave the carbon-halogen bonds and destroy the mutagenic aniline core without generating toxic dioxin byproducts.

References
  • Tox and Hound. Fellow Friday - Methylene Blue Infusions (Mechanism of aniline methemoglobinemia via CYP2E1). Available at:[Link]

  • Chemical Research in Toxicology (NIH). Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines. Available at:[Link]

  • American Industrial Hygiene Association Journal. Chemical Protective Clothing: Permeation and Degradation Compendium (Aromatic Amines). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption (Halogenated Waste). Available at:[Link]

  • Federal Register / GovInfo. RCRA Hazardous Waste Listing Determination Policy (Dyes, Pigments, and Aromatic Amines). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine
Reactant of Route 2
Reactant of Route 2
N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine
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